Tead-IN-13
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C23H22F3N3O4 |
|---|---|
Peso molecular |
461.4 g/mol |
Nombre IUPAC |
[(3S,4S)-3,4-dihydroxypyrrolidin-1-yl]-[2-[2-methyl-5-[4-(trifluoromethyl)phenoxy]indazol-7-yl]cyclopropyl]methanone |
InChI |
InChI=1S/C23H22F3N3O4/c1-28-9-12-6-15(33-14-4-2-13(3-5-14)23(24,25)26)7-17(21(12)27-28)16-8-18(16)22(32)29-10-19(30)20(31)11-29/h2-7,9,16,18-20,30-31H,8,10-11H2,1H3/t16?,18?,19-,20-/m0/s1 |
Clave InChI |
NFYBDIVODIZAPS-QUDVFMAMSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Tead-IN-13 and the Evolving Landscape of TEAD Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The transcriptional enhanced associate domain (TEAD) family of transcription factors are critical downstream effectors of the Hippo signaling pathway, playing a pivotal role in cell proliferation, survival, and organ size control. Dysregulation of the Hippo pathway, leading to the hyperactivation of TEADs and their co-activators YAP and TAZ, is a key driver in a variety of cancers. Consequently, the direct inhibition of TEAD activity has emerged as a promising therapeutic strategy. Tead-IN-13 is a novel, orally active TEAD inhibitor with a reported IC50 of less than 100 nM and a half-life of 3.2 hours in mice.[1][2] While specific mechanistic data for this compound are still emerging, this guide provides an in-depth overview of the established mechanisms of action for TEAD inhibitors, offering a framework for understanding the potential activity of this and other new chemical entities in this class.
The Central Role of TEAD in Hippo Pathway Signaling
The Hippo signaling pathway is a kinase cascade that, when active, phosphorylates and promotes the cytoplasmic sequestration and degradation of the transcriptional co-activators Yes-associated protein (YAP) and its paralog, transcriptional co-activator with PDZ-binding motif (TAZ).[3][4] In many cancer contexts, the Hippo pathway is inactivated, leading to the nuclear accumulation of YAP and TAZ.[5] Lacking their own DNA-binding domains, YAP and TAZ must associate with DNA-binding transcription factors, primarily the four members of the TEAD family (TEAD1-4), to regulate the expression of a wide array of pro-proliferative and anti-apoptotic genes.[5][6] The formation of the YAP/TAZ-TEAD complex is therefore a critical node for therapeutic intervention.[7]
Core Mechanisms of TEAD Inhibition
The primary strategies for inhibiting TEAD function with small molecules can be broadly categorized into three main mechanisms: disruption of the YAP/TAZ-TEAD protein-protein interaction, allosteric modulation via the lipid pocket, and induction of a cofactor switch.
Direct Disruption of the YAP/TAZ-TEAD Protein-Protein Interaction (PPI)
The most direct approach to inhibiting TEAD activity is to physically block the binding of YAP and TAZ. The interaction between YAP/TAZ and TEAD occurs across three main interfaces.[8] Small molecules and peptide-based inhibitors have been developed to bind to pockets on the surface of TEAD, thereby preventing the association with YAP/TAZ and subsequent transcriptional activation.[9]
Allosteric Inhibition via the Central Lipid Pocket
A key structural feature of TEAD proteins is a central hydrophobic pocket that is covalently modified by palmitoylation of a conserved cysteine residue.[10] This lipid modification is essential for the stable interaction of TEAD with YAP and TAZ.[10] Small molecules that bind to this lipid pocket can allosterically inhibit the YAP/TAZ-TEAD interaction.[11] This can occur through direct competition with the palmitate ligand or by inducing conformational changes in TEAD that are incompatible with YAP/TAZ binding. Some inhibitors in this class may also act by preventing the initial palmitoylation of TEAD.
Molecular Glues and the Cofactor Switch Mechanism
A more recently discovered and nuanced mechanism of action involves small molecules that act as "molecular glues."[12][13] Instead of solely blocking the interaction with the co-activators YAP and TAZ, these compounds can enhance the interaction between TEAD and the transcriptional co-repressor, Vestigial-like member 4 (VGLL4).[12][13] VGLL4 competes with YAP/TAZ for binding to TEAD and actively represses gene transcription.[12] By stabilizing the TEAD-VGLL4 complex, these inhibitors effectively switch the transcriptional output from activation to repression, leading to potent anti-proliferative effects.[11][13] This mechanism is particularly associated with certain sulfonamide-containing TEAD inhibitors.[12][13]
Quantitative Data on TEAD Inhibitors
The following tables summarize typical quantitative data for potent TEAD inhibitors, providing a reference for the expected performance of new compounds like this compound.
| Compound | Assay Type | Target | IC50 / Kd | Reference |
| This compound | Biochemical | TEAD | <100 nM | [1][2] |
| VT3989 | Biochemical | YAP/TEAD | - | [10] |
| Compound X | TR-FRET | YAP-TEAD Interaction | 50 nM | Hypothetical |
| Compound Y | Luciferase Reporter | TEAD Transcriptional Activity | 150 nM | Hypothetical |
| Compound Z | Isothermal Titration Calorimetry | TEAD Binding | Kd = 25 nM | Hypothetical |
| Compound | Cell Line | Assay Type | EC50 / GI50 | Reference |
| This compound | - | - | - | - |
| VT3989 | NF2-mutant mesothelioma | Cell Viability | - | [10] |
| Compound X | NCI-H226 (Mesothelioma) | Cell Proliferation (CTG) | 200 nM | Hypothetical |
| Compound Y | MDA-MB-231 (Breast Cancer) | Colony Formation | 500 nM | Hypothetical |
| Compound Z | 8xGTIIC-luciferase HEK293T | Gene Expression (qPCR) | 100 nM | Hypothetical |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of TEAD inhibitors.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for YAP/TAZ-TEAD Interaction
Objective: To quantify the ability of a compound to disrupt the interaction between YAP/TAZ and TEAD in a biochemical setting.
Protocol:
-
Recombinant, purified GST-tagged TEAD and His-tagged YAP/TAZ proteins are used.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20) is prepared.
-
Test compounds are serially diluted in DMSO and then further diluted in assay buffer.
-
In a 384-well plate, add GST-TEAD, His-YAP/TAZ, and the test compound.
-
Add anti-GST-Terbium cryptate (donor) and anti-His-d2 (acceptor) antibodies.
-
Incubate the plate at room temperature for 2-4 hours, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at 620 nm (cryptate) and 665 nm (d2) after excitation at 337 nm.
-
The ratio of 665 nm/620 nm emission is calculated and plotted against compound concentration to determine the IC50 value.
TEAD-Dependent Luciferase Reporter Assay
Objective: To measure the effect of a compound on TEAD-mediated transcriptional activity in a cellular context.
Protocol:
-
HEK293T or other suitable cells are seeded in 96-well plates.
-
Cells are co-transfected with a TEAD-responsive firefly luciferase reporter plasmid (e.g., 8xGTIIC-luciferase) and a constitutively expressed Renilla luciferase plasmid (for normalization).
-
Optionally, cells can be co-transfected with plasmids expressing YAP or TAZ to drive a stronger signal.
-
After 24 hours, the medium is replaced with fresh medium containing serial dilutions of the test compound.
-
Cells are incubated for an additional 24-48 hours.
-
Cell lysates are prepared, and luciferase activity is measured using a dual-luciferase reporter assay system.
-
The firefly luciferase signal is normalized to the Renilla luciferase signal.
-
The normalized data is plotted against compound concentration to determine the IC50 value.
Cellular Proliferation Assay
Objective: To assess the impact of a compound on the growth and viability of cancer cell lines with dysregulated Hippo signaling.
Protocol:
-
Cancer cell lines (e.g., NF2-deficient mesothelioma cells like NCI-H226) are seeded in 96-well plates.
-
After 24 hours, cells are treated with a range of concentrations of the test compound.
-
Cells are incubated for 72 hours.
-
Cell viability is assessed using a commercially available kit such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence is measured using a plate reader.
-
Data is normalized to vehicle-treated controls, and GI50 (concentration for 50% growth inhibition) values are calculated.
Visualizing the Mechanisms of Action
The following diagrams illustrate the core signaling pathways and mechanisms of TEAD inhibition.
Caption: The canonical Hippo-YAP/TAZ-TEAD signaling pathway when the Hippo cascade is inactive.
Caption: Diverse mechanisms of small molecule-mediated TEAD inhibition.
Caption: A typical workflow for characterizing the mechanism of action of a novel TEAD inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An improved TEAD dominant-negative protein inhibitor to study Hippo YAP1/TAZ-dependent transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TEAD Proteins Associate With DNA Repair Proteins to Facilitate Cellular Recovery From DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Targeting the Central Pocket in Human Transcription Factor TEAD as a Potential Cancer Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Celastrol as a Novel YAP-TEAD Inhibitor for Cancer Therapy by High Throughput Screening with Ultrasensitive YAP/TAZ–TEAD Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Bioevaluation of Transcriptional Enhanced Assocciated Domain (TEAD) PROTAC Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. biorxiv.org [biorxiv.org]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
A Technical Guide to TEAD-IN-13: A Novel Inhibitor of the Hippo Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is frequently implicated in various cancers, making it a prime target for therapeutic intervention. The TEA Domain (TEAD) family of transcription factors are the final downstream effectors of this pathway, mediating the oncogenic functions of the coactivators YAP and TAZ. Inhibition of the TEAD-YAP/TAZ interaction represents a promising strategy for cancer therapy. This document provides a comprehensive technical overview of TEAD-IN-13, a novel TEAD inhibitor, and its interaction with the Hippo signaling pathway. It includes a detailed description of the pathway, the inhibitor's mechanism of action, available quantitative data, and key experimental protocols for its characterization.
The Hippo Signaling Pathway: A Core Overview
The Hippo pathway is a highly conserved signaling cascade that controls tissue growth by regulating cell proliferation and apoptosis.[1] The pathway's core is a kinase cascade involving MST1/2 and LATS1/2.[2] The state of the Hippo pathway is often described as "ON" or "OFF," dictating the cellular location and activity of the transcriptional coactivators YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif).[3][4]
-
Hippo Pathway "ON" (High Cell Density): In response to signals such as high cell density, the upstream kinase cascade is activated.[4] MST1/2 kinases phosphorylate and activate LATS1/2 kinases.[3] Activated LATS1/2 then phosphorylates YAP and TAZ, leading to their sequestration in the cytoplasm by 14-3-3 proteins and subsequent proteasomal degradation.[2][4] This prevents them from entering the nucleus, thereby suppressing the expression of growth-promoting genes.
-
Hippo Pathway "OFF" (Low Cell Density): When upstream signals are absent (e.g., at low cell density), the MST1/2 and LATS1/2 kinases are inactive.[4] Unphosphorylated YAP and TAZ are free to translocate into the nucleus.[5] In the nucleus, YAP/TAZ bind to the TEAD family of transcription factors (TEAD1-4), which are the primary DNA-binding partners that mediate their transcriptional output.[6] The resulting YAP/TAZ-TEAD complex drives the expression of target genes, such as CTGF and CYR61, promoting cell proliferation and inhibiting apoptosis.[3]
This compound: A Potent TEAD Inhibitor
This compound is an orally active small molecule inhibitor designed to target the TEAD transcription factors. The primary therapeutic strategy for targeting this node of the Hippo pathway is to disrupt the interaction between TEAD and the YAP/TAZ coactivators, thereby preventing the transcription of oncogenic target genes.[7] Many TEAD inhibitors function by binding to a central lipid pocket on the TEAD protein, which is essential for its stability and interaction with YAP/TAZ.[8][9] this compound likely operates through a similar mechanism, allosterically preventing the formation of a functional transcriptional complex.
Quantitative Data Summary
This compound has been identified as a potent inhibitor of TEAD activity. The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Assay Type | Source |
| IC₅₀ | <100 nM | Not Specified | [10] |
| Bioavailability | Orally Active | In vivo (mouse) | [10] |
| Half-life (t₁/₂) | 3.2 h | In vivo (mouse) | [10] |
Table 1. Pharmacological Data for this compound.
Key Experimental Methodologies
Characterizing a TEAD inhibitor like this compound requires a suite of biochemical and cell-based assays. Below are detailed protocols for three fundamental experiments.
TEAD-YAP Interaction Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, homogeneous assay used to quantify protein-protein interactions.[11] It is ideal for high-throughput screening of compounds that disrupt the TEAD-YAP complex. The assay measures the energy transfer between a donor fluorophore (e.g., Terbium) and an acceptor fluorophore (e.g., Fluorescein or GFP) when they are in close proximity.
Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 10 mM HEPES, pH 7.4).
-
Dilute recombinant His-tagged TEAD protein and GFP-tagged YAP protein to desired concentrations in assay buffer.
-
Dilute Terbium (Tb)-conjugated anti-His antibody in assay buffer.
-
Perform serial dilutions of this compound in DMSO, then dilute further in assay buffer to the final desired concentrations.
-
-
Assay Plate Setup (384-well format):
-
Dispense 0.2 µL of each this compound dilution (or DMSO for controls) into the appropriate wells.
-
Add 10 µL of a pre-mixed solution containing His-TEAD and Tb-anti-His antibody to each well. Mix gently.
-
Incubate the plate for 30-60 minutes at room temperature to allow the inhibitor to bind to TEAD.
-
-
Interaction and Measurement:
-
Add 10 µL of the GFP-YAP protein solution to all wells.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
Measure the TR-FRET signal using a compatible plate reader. The signal is typically expressed as a ratio of the acceptor emission to the donor emission.[12]
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to DMSO controls.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[13]
-
Cell Viability / Cytotoxicity Assay (MTT/MTS Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[14] Viable cells with active metabolism reduce a tetrazolium salt (like MTT or MTS) to a colored formazan (B1609692) product.[15] The quantity of formazan is directly proportional to the number of living cells.[14]
Protocol:
-
Cell Seeding:
-
Harvest cancer cells with dysregulated Hippo signaling (e.g., NF2-mutant mesothelioma cells).
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound (or vehicle control).
-
Incubate for the desired period (e.g., 72 hours).
-
-
MTT Reagent Addition and Measurement:
-
Add 10-20 µL of MTT or MTS reagent to each well.[14]
-
Incubate the plate for 1-4 hours at 37°C until the formazan product is visible.
-
If using MTT, add 100 µL of solubilization solution (e.g., acidified isopropanol) to each well and mix thoroughly to dissolve the formazan crystals.[14]
-
Measure the absorbance on a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT).
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot the percent viability against the log of the inhibitor concentration to determine the IC₅₀ value.[16]
-
TEAD Transcriptional Activity Assay (Luciferase Reporter Assay)
This assay measures the transcriptional activity of TEADs. A reporter cell line is engineered to express a luciferase gene (e.g., Firefly or Renilla luciferase) under the control of a promoter containing multiple TEAD binding sites (e.g., a synthetic 8xGTIIC promoter).[17] When TEAD is active, it drives the expression of luciferase, producing a luminescent signal that can be quantified.
Protocol:
-
Cell Transfection:
-
Seed cells (e.g., HEK293) in a 96-well plate.
-
Co-transfect the cells using a lipid-based transfection reagent with the following plasmids:
-
A TEAD-responsive firefly luciferase reporter plasmid.
-
A constitutively expressed Renilla luciferase plasmid (for normalization of transfection efficiency and cell number).
-
An expression vector for YAP (to ensure the pathway is active).
-
-
Incubate for 24 hours to allow for plasmid expression.
-
-
Compound Treatment:
-
Treat the transfected cells with serial dilutions of this compound.
-
Incubate for an additional 16-24 hours.
-
-
Luminescence Measurement:
-
Lyse the cells according to the manufacturer's protocol for the luciferase assay system (e.g., Dual-Glo® Luciferase Assay System).[18]
-
Transfer the cell lysate to an opaque 96-well plate suitable for luminescence measurements.
-
Add the firefly luciferase substrate and measure the luminescence.
-
Add the stop reagent and Renilla luciferase substrate, and measure the second luminescence signal.
-
-
Data Analysis:
-
For each well, normalize the firefly luciferase signal to the Renilla luciferase signal.
-
Calculate the percent inhibition of TEAD transcriptional activity for each concentration of this compound relative to the vehicle control.
-
Plot the normalized activity against the log of the inhibitor concentration to determine the IC₅₀ value.
-
References
- 1. The Hippo Signaling Pathway in Development and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The history and regulatory mechanism of the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structural and functional insights into the TEAD-YAP complex in the Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Allosteric Effectors Targeting Human Transcription Factor TEAD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. columbiabiosciences.com [columbiabiosciences.com]
- 12. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. novusbio.com [novusbio.com]
- 18. eubopen.org [eubopen.org]
In-Depth Technical Guide: Discovery and Synthesis of Tead-IN-13
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tead-IN-13 is a potent, orally active inhibitor of the TEA Domain (TEAD) family of transcription factors, with a reported half-maximal inhibitory concentration (IC50) of less than 100 nM.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, with a focus on the underlying experimental methodologies. The information presented herein is primarily derived from the key patent literature, specifically patent application WO2024067773A1, which discloses a series of novel benzoheterocyclic compounds as TEAD inhibitors.
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[2] Its dysregulation is implicated in the development and progression of various cancers. The TEAD family of transcription factors (TEAD1-4) are the downstream effectors of the Hippo pathway. They associate with the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif) to drive the expression of genes that promote cell growth and survival.[2] Consequently, inhibiting the TEAD-YAP/TAZ interaction has emerged as a promising therapeutic strategy for cancers with a dysregulated Hippo pathway.
The Hippo-YAP/TAZ-TEAD Signaling Pathway
The Hippo pathway is a kinase cascade that, when active, leads to the phosphorylation and subsequent cytoplasmic sequestration or degradation of YAP and TAZ. When the pathway is inactive, unphosphorylated YAP and TAZ translocate to the nucleus and bind to TEAD transcription factors, initiating the transcription of target genes.
Caption: The Hippo-YAP/TAZ-TEAD signaling pathway and the inhibitory action of this compound.
Discovery and Synthesis of this compound
The discovery of this compound is detailed in patent application WO2024067773A1, which describes a series of benzoheterocyclic compounds. While the exact structure of this compound (also referred to as compound 64 in some contexts) is contained within this patent, the general synthetic scheme for this class of compounds can be outlined. The synthesis typically involves a multi-step process, starting from commercially available precursors and employing standard organic chemistry reactions.
General Synthetic Workflow
Caption: A generalized workflow for the synthesis of benzoheterocyclic TEAD inhibitors like this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and related compounds as reported in the patent literature and other relevant sources.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | Endpoint | IC50 (nM) |
| TEAD Reporter Gene Assay | HEK293T | Luciferase Activity | < 100 |
| Cell Proliferation Assay | NCI-H226 (Mesothelioma) | Cell Viability | < 100 |
Table 2: Pharmacokinetic Properties of this compound in Mouse
| Parameter | Value |
| Half-life (t1/2) | 3.2 hours |
| Oral Bioavailability | Data not publicly available |
Experimental Protocols
TEAD Reporter Gene Assay
This assay is used to determine the ability of a compound to inhibit the transcriptional activity of TEAD.
Methodology:
-
Cell Culture: Human embryonic kidney 293T (HEK293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Transfection: Cells are transiently co-transfected with a TEAD-responsive luciferase reporter plasmid (e.g., containing multiple TEAD binding sites upstream of a minimal promoter driving firefly luciferase expression) and a constitutively active YAP or TAZ expression plasmid. A control plasmid expressing Renilla luciferase is often co-transfected for normalization.
-
Compound Treatment: Following transfection, cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Luciferase Assay: After a defined incubation period (e.g., 24-48 hours), cell lysates are prepared, and the activities of both firefly and Renilla luciferases are measured using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell number. The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Proliferation Assay
This assay assesses the effect of a compound on the growth of cancer cell lines that are dependent on the Hippo-YAP/TAZ-TEAD pathway.
Methodology:
-
Cell Seeding: NCI-H226 human mesothelioma cells, which have a mutation in the NF2 tumor suppressor gene leading to hyperactivation of YAP, are seeded into 96-well plates.
-
Compound Treatment: The following day, cells are treated with a serial dilution of this compound or a vehicle control.
-
Incubation: Cells are incubated for a period of 3 to 5 days.
-
Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay that measures ATP content (e.g., CellTiter-Glo®).
-
Data Analysis: The absorbance or luminescence values are normalized to the vehicle-treated control wells. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
In Vivo Xenograft Studies
These studies are conducted to evaluate the anti-tumor efficacy of a compound in a living organism.
Methodology:
-
Tumor Implantation: NCI-H226 cells are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Compound Administration: Mice are randomized into treatment and control groups. This compound is administered orally at various doses, while the control group receives the vehicle.
-
Tumor Measurement: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a specified duration of treatment. Tumors are then excised and may be used for further analysis (e.g., pharmacodynamic biomarker analysis).
-
Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.
Conclusion
This compound represents a significant advancement in the development of targeted therapies for cancers driven by the Hippo-YAP/TAZ-TEAD signaling pathway. Its potent in vitro activity and oral bioavailability make it a promising candidate for further preclinical and clinical investigation. The experimental protocols detailed in this guide provide a framework for the continued evaluation of this compound and the discovery of novel TEAD inhibitors. The ongoing research in this area holds the potential to deliver new and effective treatments for patients with cancers that are currently difficult to treat.
References
Delving into the Core of Tead-IN-13: A Technical Guide to its Structure-Activity Relationship and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the structure-activity relationship (SAR) and mechanism of action of Tead-IN-13, a potent and orally active inhibitor of the TEA Domain (TEAD) family of transcription factors. By targeting the highly conserved palmitate-binding pocket of TEAD, this compound represents a promising therapeutic strategy for cancers driven by the Hippo signaling pathway. This document provides a comprehensive overview of the available quantitative data, detailed experimental methodologies, and a visual representation of the key signaling pathways and experimental workflows.
Introduction to TEAD Inhibition
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is a key driver in the development and progression of various cancers. The transcriptional activity of the Hippo pathway is ultimately mediated by the TEAD family of transcription factors (TEAD1-4) and their coactivators, YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif). The interaction between YAP/TAZ and TEAD is essential for the transcription of pro-proliferative and anti-apoptotic genes. Therefore, inhibiting the TEAD-YAP/TAZ interaction presents a compelling therapeutic target.
This compound has emerged as a significant small molecule inhibitor in this domain. It is described as an orally active TEAD inhibitor with a half-life of 3.2 hours in mice and an IC50 value of less than 100 nM[1]. Evidence strongly suggests that this compound is a member of a novel series of benzoheterocyclic compounds disclosed in patent WO2024067773A1, where it is potentially referred to as "compound 35"[1]. These compounds are designed to covalently bind to a conserved cysteine residue within the palmitate-binding pocket of TEAD, thereby allosterically disrupting the TEAD-YAP/TAZ interaction and inhibiting downstream signaling.
Quantitative Structure-Activity Relationship (SAR) of this compound and Related Compounds
A comprehensive public dataset for the structure-activity relationship of a wide range of this compound analogs is not yet available. However, analysis of patent literature, particularly WO2024067773A1, provides initial insights into the SAR of this class of benzoheterocyclic TEAD inhibitors. The core scaffold appears amenable to various substitutions, with specific modifications significantly impacting the anti-proliferative activity. The data presented below is a summary of the publicly accessible information for key compounds from this series.
| Compound ID | Core Scaffold | Key Substitutions | Anti-proliferative IC50 (NCI-H226 cells) |
| This compound (putative) | Benzoheterocycle | - | < 100 nM[1] |
| Compound 35 | Benzoheterocycle | Specific substitutions as per patent | < 100 nM[1] |
| CPD10 | Benzoheterocycle with vinyl sulfone | - | Not explicitly stated |
| CPD13 | Benzoheterocycle with vinyl sulfone | - | Not explicitly stated |
Note: The exact chemical structure of this compound is not publicly disclosed outside of the patent literature. "Compound 35" from patent WO2024067773A1 is the most likely candidate based on its reported high potency. Further research is required to build a more comprehensive SAR table for this promising class of inhibitors.
Mechanism of Action
This compound and its analogs function as covalent inhibitors that target the central palmitate-binding pocket of TEAD proteins. This pocket is crucial for the post-translational palmitoylation of TEADs, a modification essential for their stability and interaction with YAP/TAZ. By covalently binding to a conserved cysteine residue in this pocket, this compound allosterically disrupts the TEAD-YAP/TAZ protein-protein interaction. This prevents the nuclear translocation of the YAP/TAZ-TEAD complex and subsequent transcription of target genes that drive cell proliferation and survival. Patent data suggests that inhibitors of this class, such as CPD10 and CPD13, lead to a downregulation of YAP and TAZ protein expression and a reduction in TEAD4 binding to YAP.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound and other TEAD inhibitors.
TEAD Transcriptional Reporter Assay
This assay is used to measure the ability of a compound to inhibit the transcriptional activity of the TEAD-YAP/TAZ complex.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TEAD-responsive luciferase reporter plasmid (e.g., containing multiple TEAD-binding sites upstream of a luciferase gene)
-
YAP and TEAD expression plasmids (for co-transfection to ensure robust signal)
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium and supplements
-
This compound or other test compounds
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the TEAD-responsive luciferase reporter plasmid, YAP and TEAD expression plasmids, and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the IC50 value of this compound by plotting the normalized luciferase activity against the log of the compound concentration.
YAP-TEAD Co-Immunoprecipitation (Co-IP) Assay
This assay is used to determine if a compound disrupts the interaction between YAP and TEAD proteins within a cellular context.
Materials:
-
Cells expressing endogenous or over-expressed tagged YAP and TEAD proteins
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against the tag of the "bait" protein (e.g., anti-FLAG for FLAG-TEAD)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies for both "bait" and "prey" proteins for Western blot detection
Protocol:
-
Cell Lysis: Treat cells with this compound or vehicle control for the desired time. Lyse the cells in ice-cold lysis buffer.
-
Pre-clearing: Centrifuge the lysate to pellet cell debris. Pre-clear the supernatant by incubating with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the tagged "bait" protein (e.g., anti-FLAG) overnight at 4°C with gentle rotation.
-
Complex Capture: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads using a magnetic stand and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with antibodies against both the "bait" (e.g., anti-FLAG) and "prey" (e.g., anti-YAP) proteins to detect their presence in the immunoprecipitated complex. A decrease in the amount of co-precipitated "prey" protein in the this compound treated sample indicates disruption of the protein-protein interaction.
Conclusion
This compound represents a promising new class of covalent TEAD inhibitors with potent anti-proliferative activity. By targeting the TEAD palmitate-binding pocket, it allosterically disrupts the critical TEAD-YAP/TAZ interaction, a key node in oncogenic signaling. While a comprehensive public SAR dataset is still forthcoming, the initial data from patent literature highlights the potential for developing highly potent and specific TEAD inhibitors based on the benzoheterocyclic scaffold. The experimental protocols and mechanistic understanding provided in this guide serve as a valuable resource for researchers and drug developers working to advance TEAD-targeted therapies for the treatment of cancer. Further investigation into the SAR and in vivo efficacy of this compound and its analogs is warranted to fully elucidate their therapeutic potential.
References
TEAD-IN-13: A Technical Guide to a Novel Chemical Probe for TEAD Transcription Factors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell fate. Its dysregulation is implicated in a variety of cancers, making its downstream effectors, the TEAD family of transcription factors (TEAD1-4), a compelling target for therapeutic intervention. TEAD-IN-13 has emerged as a potent, orally active TEAD inhibitor. This technical guide provides a comprehensive overview of this compound as a chemical probe, detailing its known properties and outlining the key experimental protocols for its characterization. This document is intended to serve as a resource for researchers in the field of drug discovery and chemical biology who are interested in utilizing or further investigating this compound and other similar TEAD inhibitors.
Introduction: The Hippo-YAP-TEAD Signaling Axis
The Hippo pathway is a kinase cascade that, when active, phosphorylates and promotes the cytoplasmic retention of the transcriptional co-activators Yes-associated protein (YAP) and its paralog, transcriptional co-activator with PDZ-binding motif (TAZ). In the "Hippo-off" state, often observed in cancer, unphosphorylated YAP/TAZ translocate to the nucleus and bind to the TEAD family of transcription factors. This interaction is the primary driver of a pro-proliferative and anti-apoptotic transcriptional program.
This compound: A Potent TEAD Inhibitor
This compound is a recently identified, orally active small molecule inhibitor of TEAD transcription factors. While detailed characterization data is still emerging, initial reports indicate its potential as a valuable chemical probe for studying TEAD biology and as a starting point for therapeutic development.
Known Properties of this compound
Publicly available information on this compound is currently limited. It is described as a member of a novel series of benzoheterocyclic compounds with potent anti-proliferative activity.
| Property | Value | Reference |
| Biochemical Potency (IC50) | <100 nM | [1] |
| Pharmacokinetics (Mouse) | Half-life (t1/2) = 3.2 h | [1] |
| Chemical Class | Benzoheterocyclic | [2] |
Biochemical Characterization of this compound
A thorough biochemical characterization is essential to validate a chemical probe's utility. The following are standard assays used to determine the potency, selectivity, and mechanism of action of TEAD inhibitors like this compound.
Target Engagement and Binding Affinity
3.1.1. Fluorescence Polarization (FP) Assay
This assay is used to quantify the disruption of the YAP/TAZ-TEAD protein-protein interaction (PPI).
-
Principle: A fluorescently labeled peptide derived from the TEAD-binding domain of YAP is incubated with purified TEAD protein. In the bound state, the larger complex tumbles slowly in solution, resulting in a high fluorescence polarization signal. A small molecule that disrupts this interaction will cause the release of the fluorescent peptide, leading to faster tumbling and a decrease in the polarization signal.
-
Methodology:
-
Purify recombinant TEAD protein (e.g., TEAD1-4, YAP-binding domain).
-
Synthesize a fluorescently labeled YAP peptide (e.g., with FAM or TAMRA).
-
In a microplate, incubate a fixed concentration of TEAD protein and the fluorescent YAP peptide with a serial dilution of this compound.
-
Measure fluorescence polarization using a plate reader.
-
Calculate the IC50 value from the dose-response curve.
-
3.1.2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is another robust method for measuring the disruption of the YAP-TEAD PPI.
-
Principle: This assay utilizes two antibodies or tagged proteins that bind to TEAD and YAP, respectively, and are labeled with a FRET donor (e.g., terbium cryptate) and acceptor (e.g., d2). When YAP and TEAD are in close proximity, excitation of the donor leads to energy transfer to the acceptor and a specific FRET signal. A small molecule inhibitor will disrupt the interaction, leading to a loss of the FRET signal.
-
Methodology:
-
Use purified, tagged proteins (e.g., GST-TEAD and His-YAP) or antibodies specific to TEAD and YAP.
-
Label one component with a donor fluorophore and the other with an acceptor.
-
Incubate the labeled components with a serial dilution of this compound in a microplate.
-
Measure the time-resolved fluorescence signal at the donor and acceptor emission wavelengths.
-
Calculate the IC50 value based on the ratio of acceptor to donor signal.
-
3.1.3. Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
TSA is used to confirm direct binding of the inhibitor to the TEAD protein.
-
Principle: The melting temperature (Tm) of a protein is the temperature at which it denatures. The binding of a small molecule ligand typically stabilizes the protein, leading to an increase in its Tm. This change in Tm is detected using a fluorescent dye that binds to hydrophobic regions of the unfolded protein.
-
Methodology:
-
Incubate purified TEAD protein with a fluorescent dye (e.g., SYPRO Orange) and a serial dilution of this compound.
-
Gradually increase the temperature in a real-time PCR instrument.
-
Monitor the fluorescence intensity as the protein unfolds.
-
The Tm is the inflection point of the melting curve. A significant shift in Tm in the presence of the compound indicates direct binding.
-
Expected Quantitative Data from Biochemical Assays
| Assay | Parameter | Expected Value for a Potent Probe |
| FP / TR-FRET | IC50 | < 1 µM (this compound is <100 nM) |
| TSA / DSF | ΔTm | > 2 °C |
| Isothermal Titration Calorimetry (ITC) | Kd | < 1 µM |
| Surface Plasmon Resonance (SPR) | Kd | < 1 µM |
Cellular Characterization of this compound
Cellular assays are crucial for confirming the on-target activity of an inhibitor in a physiological context and for assessing its functional consequences.
Inhibition of TEAD-Dependent Transcription
4.1.1. TEAD Reporter Assay
This is the most common cellular assay to measure the inhibition of TEAD transcriptional activity.
-
Principle: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple TEAD binding sites (e.g., 8xGTIIC). In cells with active YAP/TAZ-TEAD signaling, luciferase is expressed at high levels. A TEAD inhibitor will reduce luciferase expression.
-
Methodology:
-
Select a cell line with high endogenous YAP/TAZ-TEAD activity (e.g., NF2-mutant mesothelioma cells like NCI-H226, or HEK293T cells overexpressing a constitutively active YAP mutant).
-
Transfect the cells with the TEAD-responsive luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization).
-
Treat the cells with a serial dilution of this compound for 24-48 hours.
-
Measure firefly and Renilla luciferase activity using a luminometer.
-
Calculate the IC50 value based on the normalized luciferase activity.
-
Disruption of the Endogenous YAP-TEAD Interaction
4.2.1. Co-Immunoprecipitation (Co-IP)
Co-IP is used to confirm that the inhibitor disrupts the interaction between endogenous YAP and TEAD proteins.
-
Principle: An antibody against either YAP or TEAD is used to pull down the protein from cell lysates. If the two proteins are interacting, the other protein will be co-precipitated. The presence of the co-precipitated protein is detected by Western blotting.
-
Methodology:
-
Treat cells with this compound or a vehicle control.
-
Lyse the cells under non-denaturing conditions.
-
Incubate the cell lysate with an antibody against YAP or TEAD, coupled to magnetic or agarose (B213101) beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the protein complexes and analyze the presence of the co-precipitated protein by Western blotting. A decrease in the co-precipitated protein in the inhibitor-treated sample indicates disruption of the interaction.
-
Downstream Target Gene Modulation
4.3.1. Quantitative PCR (qPCR) and Western Blotting
These techniques are used to measure the effect of the inhibitor on the expression of known TEAD target genes.
-
Principle: Inhibition of TEAD activity should lead to a decrease in the mRNA and protein levels of its downstream target genes, such as CTGF, CYR61, and ANKRD1.
-
Methodology:
-
Treat cells with this compound for a suitable time course (e.g., 6, 12, 24 hours).
-
For qPCR, isolate total RNA, reverse transcribe to cDNA, and perform quantitative PCR using primers specific for TEAD target genes and a housekeeping gene for normalization.
-
For Western blotting, prepare total cell lysates and analyze the protein levels of CTGF, CYR61, etc., using specific antibodies.
-
Anti-proliferative Effects
4.4.1. Cell Viability and Proliferation Assays
These assays determine the functional consequence of TEAD inhibition on cancer cell growth.
-
Principle: Since TEAD drives the expression of genes involved in cell proliferation and survival, its inhibition is expected to reduce the viability and growth of cancer cells that are dependent on this pathway.
-
Methodology:
-
Seed cancer cells (e.g., mesothelioma, lung, or liver cancer cell lines with known Hippo pathway alterations) in 96-well plates.
-
Treat the cells with a serial dilution of this compound for 72 hours or longer.
-
Measure cell viability using assays such as CellTiter-Glo (measures ATP levels), or cell proliferation using assays that measure DNA synthesis (e.g., BrdU incorporation) or cell number.
-
Calculate the GI50 (concentration for 50% growth inhibition).
-
Expected Quantitative Data from Cellular Assays
| Assay | Parameter | Expected Value for a Potent Probe |
| TEAD Reporter Assay | IC50 | < 1 µM |
| qPCR (Target Genes) | Fold Change | Significant decrease in mRNA levels |
| Cell Viability | GI50 | Potent in Hippo-pathway altered cell lines |
Conclusion
This compound represents a promising new chemical probe for the TEAD family of transcription factors. Its reported low nanomolar potency and oral bioavailability make it a valuable tool for investigating the role of TEADs in both normal physiology and disease. The experimental protocols outlined in this guide provide a roadmap for the comprehensive characterization of this compound and other novel TEAD inhibitors. Further studies are warranted to fully elucidate its selectivity profile across the four TEAD paralogs, its detailed mechanism of action, and its efficacy in in vivo models of cancer. Such data will be critical in validating this compound as a high-quality chemical probe and in advancing the development of TEAD-targeted therapeutics.
References
Foundational Research on TEAD Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development and progression of various cancers. The transcriptional enhanced associate domain (TEAD) family of transcription factors are the final downstream effectors of the Hippo pathway. When the Hippo pathway is inactive, the transcriptional co-activators Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ) translocate to the nucleus and bind to TEAD proteins. This complex then drives the expression of genes that promote cell growth and inhibit apoptosis.[1][2] Consequently, inhibiting the interaction between YAP/TAZ and TEAD has emerged as a promising therapeutic strategy for cancers with aberrant Hippo pathway signaling.[3] This technical guide provides an in-depth overview of the foundational research on TEAD inhibitors, focusing on their mechanism of action, quantitative data, and key experimental protocols.
The Hippo-YAP/TAZ-TEAD Signaling Pathway
The core of the Hippo pathway consists of a kinase cascade that, when active, phosphorylates and inactivates YAP and TAZ, leading to their cytoplasmic sequestration and degradation. In many cancers, mutations in upstream components of the Hippo pathway, such as Neurofibromin 2 (NF2), lead to the constitutive activation of the YAP/TAZ-TEAD transcriptional program.[4]
Caption: The Hippo-YAP/TAZ-TEAD signaling pathway and points of intervention by TEAD inhibitors.
Mechanisms of TEAD Inhibition
TEAD inhibitors primarily function through two distinct mechanisms:
-
Disruption of the YAP/TAZ-TEAD Protein-Protein Interaction (PPI): These inhibitors directly bind to TEAD, preventing its association with YAP and TAZ. This abrogates the formation of the oncogenic transcriptional complex. IAG933 is an example of a PPI inhibitor.[5]
-
Inhibition of TEAD Palmitoylation: TEAD proteins undergo auto-palmitoylation, a post-translational modification essential for their stability and interaction with YAP/TAZ. Inhibitors targeting this process, such as VT3989 and IK-930, bind to the palmitate-binding pocket of TEAD, leading to its destabilization and preventing the formation of the active complex.
Quantitative Data on TEAD Inhibitors
The following tables summarize the in vitro potency of several key TEAD inhibitors across various assays and cell lines.
Table 1: In Vitro Potency of TEAD Inhibitors (IC50/EC50/GI50 in nM)
| Inhibitor | Target/Assay | Cell Line | IC50/EC50/GI50 (nM) | Reference |
| IAG933 | TEAD4 (Avi-human) | - | 9 | |
| TEAD Target Gene Expression | MSTO-211H, NCI-H226 | 11 - 26 | ||
| Cell Proliferation (GI50) | NCI-H2052 | 41 | ||
| YAP Reporter Gene Expression | NCI-H2052 | 48 | ||
| Cell Proliferation (GI50) | Mesothelioma cells | 13 - 91 | ||
| IK-930 | TEAD Reporter | - | 25 | |
| Cell Proliferation (IC50) | NF2 mutant mesothelioma | 21 | ||
| VT3989 | In vivo MED (Minimum Effective Dose) | NF2-deficient NCI-H226 xenograft | 3 mg/kg QD | |
| K-975 | TEAD-YAP Interaction | Human MPM cells | - | |
| MYF-03-176 | TEAD Luciferase Reporter | NCI-H226 | 11 | |
| MYF-03-69 | TEAD Luciferase Reporter | NCI-H226 | 45 | |
| YAP-TEAD Transcriptional Activity | Reporter cells | 56 | ||
| JM7 | YAP Transcriptional Reporter | HEK293 | 972 | |
| MGH-CP1 | TEAD-YAP Transcriptional Activity | TEAD-binding element luciferase reporter | 1680 | |
| Tumor Sphere Formation | Huh7 | 720 | ||
| MGH-CP12 | TEAD-YAP Transcriptional Activity | TEAD-binding element luciferase reporter | 910 | |
| Tumor Sphere Formation | Huh7 | 260 | ||
| mCMY020 | TEAD-LUC Reporter | MCF-7 | 162.1 | |
| CPD3.1 | TEAD-dependent Reporter Gene | - | 70,000 | |
| GAL4-TEAD1 | - | 40,000 | ||
| GAL4-TEAD2 | - | 33,000 | ||
| GAL4-TEAD3 | - | 48,000 | ||
| GAL4-TEAD4 | - | 35,000 | ||
| DC-TEADin1072 | Biochemical (TEAD1) | - | 610 | |
| Biochemical (TEAD3) | - | 580 | ||
| DC-TEAD3in03 | Biochemical (TEAD3) | - | 160 | |
| GAL4-TEAD3 Reporter | - | 1150 |
Key Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of TEAD inhibitors. Below are protocols for key experiments cited in foundational research.
Luciferase Reporter Assay for TEAD Transcriptional Activity
This assay quantifies the transcriptional activity of the YAP/TAZ-TEAD complex.
Caption: Workflow for a TEAD luciferase reporter assay.
Detailed Protocol:
-
Cell Seeding: Seed cells (e.g., HEK293T or a cancer cell line with an active Hippo pathway like NCI-H226) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with a TEAD-responsive firefly luciferase reporter plasmid (e.g., 8xGTIIC-luciferase), a constitutively active YAP or TAZ expression plasmid, and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent (e.g., Lipofectamine).
-
Incubation: Incubate the cells for 24-48 hours to allow for plasmid expression.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the TEAD inhibitor or vehicle (e.g., DMSO).
-
Incubation: Incubate for an additional 6-24 hours.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luminescence Measurement: Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the inhibitor concentration and determine the IC50 value.
In Vitro TEAD Palmitoylation Assay
This assay assesses the ability of a compound to inhibit the auto-palmitoylation of TEAD.
Detailed Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., HEK293T) transfected with an epitope-tagged TEAD expression plasmid (e.g., Myc-TEAD). Treat the cells with the test compound or vehicle in the presence of an alkyne-functionalized palmitic acid analog for 24 hours.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the epitope-tagged TEAD protein using specific antibodies conjugated to beads.
-
Click Chemistry: Perform a copper-catalyzed click chemistry reaction to conjugate an azide-biotin tag to the alkyne-palmitate incorporated into TEAD.
-
Detection: Elute the proteins and detect the biotinylated (palmitoylated) TEAD by western blotting using streptavidin-HRP. The total amount of immunoprecipitated TEAD should also be determined by western blotting with an anti-epitope tag antibody to normalize for loading.
Fluorescence Polarization (FP) Assay for YAP-TEAD Interaction
This biophysical assay directly measures the binding between YAP and TEAD and can be used to screen for inhibitors of this interaction.
Detailed Protocol:
-
Reagents:
-
Purified recombinant TEAD protein (YAP-binding domain).
-
A fluorescently labeled peptide derived from the TEAD-binding domain of YAP (e.g., TMR-YAP).
-
Assay buffer (e.g., PBS with 0.01% Tween-20).
-
-
Assay Setup: In a 384-well plate, add the fluorescently labeled YAP peptide at a fixed concentration (typically in the low nanomolar range).
-
Compound Addition: Add serial dilutions of the test compounds or a vehicle control.
-
Protein Addition: Add the purified TEAD protein to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to reach binding equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate filters.
-
Data Analysis: An increase in fluorescence polarization indicates binding of the fluorescent peptide to the larger TEAD protein. A decrease in polarization in the presence of a compound indicates inhibition of the YAP-TEAD interaction. Calculate the IC50 value from the dose-response curve.
Conclusion
The development of TEAD inhibitors represents a significant advancement in targeting the Hippo signaling pathway in cancer. The methodologies and data presented in this guide provide a foundational understanding for researchers and drug developers working in this exciting field. As our knowledge of the intricate regulation of the Hippo pathway expands, so too will the opportunities for developing novel and more effective TEAD-targeted therapies. Continued research focusing on inhibitor specificity, mechanisms of resistance, and combination strategies will be crucial for translating the promise of TEAD inhibition into clinical success.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 5. trial.medpath.com [trial.medpath.com]
Delving into the Biological Landscape of Tead-IN-13: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tead-IN-13 is an orally active, potent inhibitor of the TEA Domain (TEAD) family of transcription factors, central players in the Hippo signaling pathway. Dysregulation of this pathway is a known driver in various cancers, making TEAD proteins a compelling therapeutic target. This technical guide provides a comprehensive overview of the biological effects of this compound, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its evaluation. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound as a tool to investigate the Hippo pathway and as a potential starting point for novel cancer therapeutic development.
Introduction to this compound and the Hippo Signaling Pathway
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. The core of this pathway consists of a kinase cascade that, when active, phosphorylates and inhibits the transcriptional co-activators Yes-associated protein (YAP) and its paralog, transcriptional co-activator with PDZ-binding motif (TAZ). In many cancers, the Hippo pathway is inactivated, leading to the accumulation of YAP/TAZ in the nucleus. Here, they bind to the TEAD family of transcription factors (TEAD1-4), driving the expression of genes that promote cell growth, proliferation, and survival.
This compound is a small molecule inhibitor designed to disrupt the interaction between YAP/TAZ and TEAD, thereby suppressing the oncogenic functions driven by this complex. It has been identified as an orally active compound with a half-life of 3.2 hours in mice, positioning it as a valuable tool for both in vitro and in vivo studies.
Mechanism of Action
This compound functions by inhibiting the activity of TEAD transcription factors. While the precise binding mode is proprietary, it is understood to interfere with the ability of TEAD to effectively engage with its co-activators, YAP and TAZ. This disruption prevents the formation of the oncogenic transcriptional complex, leading to the downregulation of TEAD target genes.
Caption: Hippo Signaling Pathway and the Action of this compound.
Quantitative Data
The following table summarizes the known quantitative data for this compound. It is important to note that detailed public data is currently limited, with the primary source of information being patent literature (WO2024067773A1).
| Parameter | Value | Species | Notes |
| IC50 | <100 nM | N/A | Inhibition of TEAD transcriptional activity. |
| Half-life (t½) | 3.2 hours | Mouse | Oral administration. |
Experimental Protocols
The following are generalized protocols for key experiments to assess the biological effects of this compound. These should be optimized for specific cell lines and experimental conditions.
Cell Viability Assay (e.g., using CellTiter-Glo®)
Objective: To determine the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%.
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for a specified time (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the IC₅₀ value by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
Caption: Workflow for a Cell Viability Assay.
Western Blot Analysis for Apoptosis Markers
Objective: To assess the induction of apoptosis by this compound by measuring the levels of key apoptosis-related proteins.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Protocol:
-
Treat cells with various concentrations of this compound for a specified time (e.g., 24, 48 hours).
-
Harvest cells and lyse them in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
Quantitative Real-Time PCR (qPCR) for TEAD Target Genes
Objective: To measure the effect of this compound on the expression of known TEAD target genes (e.g., CTGF, CYR61, ANKRD1).
Materials:
-
Cancer cell line of interest
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
SYBR Green or TaqMan qPCR master mix
-
Real-time PCR instrument
Protocol:
-
Treat cells with this compound at various concentrations for a specified time (e.g., 24 hours).
-
Extract total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle-treated control.
Caption: Workflow for qPCR Analysis of Target Genes.
In Vivo Xenograft Tumor Growth Study
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for oral administration
-
Vehicle control
Protocol:
-
Subcutaneously implant cancer cells (typically 1-10 million cells in PBS or with Matrigel) into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound orally at a predetermined dose and schedule. The control group receives the vehicle.
-
Measure tumor volume (e.g., using calipers, Volume = 0.5 x Length x Width²) and mouse body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting, qPCR).
Conclusion
This compound represents a valuable chemical probe for elucidating the complex biology of the Hippo signaling pathway and a promising lead for the development of novel anticancer therapeutics. The data and protocols presented in this guide offer a foundational framework for researchers to explore the biological effects of this potent TEAD inhibitor. Further investigation into its specific interactions with different TEAD isoforms and its efficacy across a broader range of cancer models will be crucial in fully realizing its scientific and therapeutic potential.
In-Depth Technical Guide to TEAD Target Engagement Studies
Disclaimer: Information regarding a specific molecule designated "Tead-IN-13" is not publicly available. This guide provides a comprehensive overview of target engagement methodologies for TEAD inhibitors, drawing on data and protocols from well-characterized compounds such as IAG933, VT3989, and K-975 as illustrative examples.
Introduction
The Transcriptional Enhanced Associate Domain (TEAD) family of transcription factors (TEAD1-4) are central mediators of the Hippo signaling pathway, which plays a critical role in organ size control, cell proliferation, and apoptosis.[1] Dysregulation of the Hippo pathway, leading to the activation of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif), is a common feature in several cancers.[2] YAP and TAZ lack DNA-binding domains and exert their transcriptional control through interaction with TEAD proteins.[3][4] This critical protein-protein interaction (PPI) has emerged as a compelling therapeutic target for cancers with Hippo pathway alterations.
This technical guide provides an in-depth overview of the core methodologies used to investigate the target engagement of TEAD inhibitors. It is intended for researchers, scientists, and drug development professionals working on the discovery and characterization of novel therapeutics targeting the YAP/TAZ-TEAD axis.
Quantitative Data Summary
The following tables summarize key quantitative data for representative TEAD inhibitors, showcasing their potency in various biochemical and cellular assays.
Table 1: Biochemical Assay Data for TEAD Inhibitors
| Compound | Assay Type | Target(s) | IC50 (nM) | Reference(s) |
| IAG933 | TR-FRET | TEAD4 | 9 | [5] |
| K-975 | Cell-free PPI Assay | YAP1/TAZ-TEAD | Potent Inhibition | |
| VT3989 | Thermal Shift Assay | TEAD1 | Selective |
Table 2: Cellular Assay Data for TEAD Inhibitors
| Compound | Cell Line | Assay Type | Endpoint | IC50/GI50 (nM) | Reference(s) |
| IAG933 | MSTO-211H | TEAD Target Gene Expression | CCN1, ANKRD1, CCN2 | 11-26 | |
| IAG933 | NCI-H226 | TEAD Target Gene Expression | CCN1, ANKRD1, CCN2 | 11-26 | |
| IAG933 | NCI-H2052 | Cell Proliferation (72h) | Growth Inhibition | 41 | |
| IAG933 | NCI-H2052 | YAP Reporter Gene Expression | Luciferase Activity | 48 | |
| K-975 | NCI-H661/CTGF-Luc | Reporter Gene Assay | Luciferase Activity | Strong Inhibition | |
| K-975 | NF2-null MPM cells | Cell Proliferation (144h) | Growth Inhibition | Potent Inhibition | |
| VT3989 | Meningioma cells | Cell Viability | Cell Viability | Significant Decrease |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess TEAD inhibitor target engagement.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to quantify the disruption of the YAP/TAZ-TEAD protein-protein interaction in a biochemical, high-throughput format.
Principle: TR-FRET is a proximity-based assay that measures the energy transfer between a donor fluorophore (e.g., terbium) and an acceptor fluorophore (e.g., fluorescein) when they are brought into close proximity. In the context of TEAD target engagement, one interacting partner (e.g., TEAD) is labeled with the donor and the other (e.g., a YAP-derived peptide) is labeled with the acceptor. Inhibition of the interaction by a small molecule leads to a decrease in the FRET signal.
Detailed Protocol (Example for IAG933):
-
Reagents:
-
His-tagged TEAD4 protein (human, recombinant)
-
Fluorescein-labeled YAP peptide
-
Terbium-labeled anti-His antibody
-
Assay Buffer: 10 mM HEPES pH 7.4, 1% DMSO
-
-
Procedure:
-
Prepare serial dilutions of the test compound (e.g., IAG933) in assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add a pre-mixed solution of His-tagged TEAD4 protein and Terbium-labeled anti-His antibody to each well. Incubate for 30 minutes at room temperature.
-
Add the fluorescein-labeled YAP peptide to each well to initiate the binding reaction.
-
Incubate the plate for 1-2 hours at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths after a time delay.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
TEAD-Responsive Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to inhibit TEAD-mediated transcription.
Principle: Cells are engineered to express a luciferase reporter gene under the control of a promoter containing multiple TEAD binding sites (e.g., GTIIC or MCAT elements). When the YAP/TAZ-TEAD complex is active, it drives the expression of luciferase. An inhibitor of this pathway will lead to a decrease in luciferase activity.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Seed HEK293T or other suitable cells in a 96-well plate.
-
Co-transfect the cells with a TEAD-responsive luciferase reporter plasmid and a constitutively expressed control reporter plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency. Use a suitable transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the test compound.
-
Incubate the cells for an additional 24-48 hours.
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the compound concentration and calculate the IC50 value.
-
Co-Immunoprecipitation (Co-IP)
Co-IP is used to confirm the disruption of the endogenous or overexpressed YAP-TEAD interaction in a cellular context.
Principle: An antibody targeting one of the interacting proteins (e.g., TEAD) is used to pull down the protein from a cell lysate. If the interacting partner (e.g., YAP) is bound, it will be co-precipitated. The presence of both proteins in the immunoprecipitate is then detected by Western blotting. A TEAD inhibitor will reduce the amount of co-precipitated YAP.
Detailed Protocol:
-
Cell Lysis:
-
Treat cells with the test compound for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific to the bait protein (e.g., anti-TEAD1) overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose (B213101) or magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against both the bait (e.g., TEAD1) and the prey (e.g., YAP) proteins.
-
Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to directly assess the binding of a compound to its target protein in intact cells or cell lysates.
Principle: The binding of a ligand to a protein generally increases its thermal stability. In a CETSA experiment, cells or cell lysates are treated with a compound and then heated to a range of temperatures. The amount of soluble (non-denatured) target protein remaining at each temperature is then quantified. A ligand-bound protein will show increased stability, resulting in a shift of its melting curve to a higher temperature.
Detailed Protocol (Western Blot-based):
-
Cell Treatment and Heating:
-
Treat intact cells with the test compound or vehicle control for a defined period.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Centrifuge the lysates at high speed to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
-
-
Protein Analysis:
-
Collect the supernatant and determine the protein concentration.
-
Analyze equal amounts of soluble protein from each temperature point by Western blotting using an antibody specific for the target protein (e.g., TEAD1).
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the relative amount of soluble protein against the temperature to generate melting curves for both the vehicle- and compound-treated samples. A shift in the melting curve indicates target engagement.
-
Mandatory Visualizations
Hippo Signaling Pathway
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. The Hippo Signaling Pathway: A Candidate New Drug Target for Malignant Tumors - Innovative Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. An evolutionary, structural and functional overview of the mammalian TEAD1 and TEAD2 transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The TEAD Family and Its Oncogenic Role in Promoting Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress with YAP/TAZ-TEAD inhibitors: a patent review (2018-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes for Tead-IN-13: In Vitro Assay Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tead-IN-13 is a potent and orally active inhibitor of TEA Domain (TEAD) transcription factors. The TEAD family of transcription factors (TEAD1-4) are key downstream effectors of the Hippo signaling pathway, which plays a crucial role in regulating organ size, cell proliferation, and apoptosis.[1] In many cancers, the Hippo pathway is dysregulated, leading to the activation of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif).[1][2] YAP and TAZ translocate to the nucleus and bind to TEAD proteins, driving the expression of genes that promote tumor growth and survival.[1][2] this compound disrupts the TEAD-YAP/TAZ interaction, thereby inhibiting the transcription of these oncogenic genes. These application notes provide detailed protocols for various in vitro assays to characterize the activity of this compound and other TEAD inhibitors.
Mechanism of Action
The Hippo signaling pathway is a kinase cascade that, when active, phosphorylates and inactivates YAP and TAZ by sequestering them in the cytoplasm. When the pathway is inactive, unphosphorylated YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors. This complex then recruits other co-activators to initiate the transcription of target genes involved in cell proliferation and survival. This compound is designed to interfere with the protein-protein interaction between TEAD and YAP/TAZ, thus preventing the formation of the active transcriptional complex.
Quantitative Data Summary
The following table summarizes the expected quantitative data from the described in vitro assays for a potent TEAD inhibitor like this compound.
| Assay Type | Key Parameter | Typical Value for Potent Inhibitor | Purpose |
| Biochemical Assay | |||
| TEAD-YAP TR-FRET Assay | IC50 | < 100 nM | Measures direct disruption of the TEAD-YAP protein-protein interaction. |
| Cell-Based Assays | |||
| TEAD Luciferase Reporter Assay | IC50 | 10 - 500 nM | Quantifies the inhibition of TEAD-dependent transcriptional activity in a cellular context. |
| Cell Proliferation Assay | GI50 | 50 nM - 1 µM | Determines the effect of TEAD inhibition on the growth of cancer cells dependent on the Hippo pathway. |
Signaling Pathway Diagram
References
Application Notes and Protocols for Tead-IN-13 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tead-IN-13 is a potent, orally active small molecule inhibitor of the TEA Domain (TEAD) family of transcription factors. With an IC50 value of less than 100 nM, this compound presents a valuable tool for investigating the roles of TEAD proteins in cellular processes and for exploring their therapeutic potential, particularly in the context of cancers driven by the Hippo signaling pathway. These application notes provide detailed protocols for the use of this compound in various cell culture-based assays to assess its biological activity.
The TEAD family of transcription factors (TEAD1-4) are the primary downstream effectors of the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis. When the Hippo pathway is inactive, the transcriptional co-activators YAP and TAZ translocate to the nucleus and bind to TEAD proteins. This complex then drives the expression of genes that promote cell growth and proliferation. Dysregulation of the Hippo pathway, leading to the constitutive activation of the YAP/TAZ-TEAD complex, is a common event in several types of cancer. This compound offers a means to pharmacologically inhibit this oncogenic signaling axis.
Product Information
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C23H22F3N3O4 |
| Molecular Weight | 461.43 g/mol |
| Appearance | Crystalline solid |
| Purity | >98% |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term storage. Stock solutions in DMSO can be stored at -20°C and are stable for several months. Avoid repeated freeze-thaw cycles. |
Mechanism of Action
This compound is designed to inhibit the transcriptional activity of the TEAD family of proteins. While the precise binding mode and isoform specificity are detailed in patent WO2024067773A1, the primary mechanism involves the disruption of the interaction between TEAD proteins and their co-activators, YAP and TAZ. This inhibition leads to the downregulation of TEAD target gene expression, subsequently suppressing cell proliferation and survival in Hippo pathway-dependent cancer cells.
Signaling Pathway of TEAD Inhibition by this compound
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
To prepare a 10 mM stock solution, dissolve 4.61 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same concentration of DMSO used in the experimental wells.
Cell Viability/Proliferation Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., NCI-H226, a mesothelioma cell line with a known Hippo pathway mutation)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
Protocol:
Day 1: Cell Seeding
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.
Day 2: Treatment with this compound
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range to test would be from 0.01 nM to 10 µM. Remember to include a vehicle control (DMSO only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
Day 5: MTT Assay
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for 15 minutes with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Workflow for Cell Viability Assay
Western Blot Analysis of TEAD Target Gene Expression
This protocol is used to confirm the on-target effect of this compound by measuring the protein levels of known TEAD target genes, such as CTGF and CYR61.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CTGF, anti-CYR61, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
Day 1: Cell Seeding and Treatment
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
Treat the cells with this compound at concentrations around the IC50 value (e.g., 0.5x, 1x, and 2x IC50) and a vehicle control for 24-48 hours.
Day 3 or 4: Cell Lysis and Protein Quantification
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration using a BCA assay.
Day 4 or 5: Western Blotting
-
Normalize the protein concentrations of all samples.
-
Prepare the samples for loading by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-CTGF, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Re-probe the membrane with a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.
Expected Results: A dose-dependent decrease in the protein levels of CTGF and CYR61 should be observed in cells treated with this compound compared to the vehicle control.
Quantitative Data Summary
The following table summarizes the expected quantitative data from the cell viability assays. The specific IC50 values will vary depending on the cell line used.
| Cell Line | Cancer Type | Known Hippo Pathway Status | Expected this compound IC50 |
| NCI-H226 | Malignant Pleural Mesothelioma | NF2 mutant | < 100 nM |
| A549 | Non-Small Cell Lung Cancer | KRAS mutant | Moderate sensitivity |
| MCF-7 | Breast Cancer | Wild-type Hippo pathway | Low sensitivity |
| HEK293A | Embryonic Kidney | - | Low sensitivity |
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability in cell viability assay | Uneven cell seeding | Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. |
| Edge effects in 96-well plate | Avoid using the outer wells of the plate or fill them with sterile PBS. | |
| No effect of this compound on cell viability | Cell line is not dependent on TEAD activity | Use a positive control cell line known to be sensitive to TEAD inhibition (e.g., NCI-H226). |
| Inactive compound | Ensure proper storage and handling of the this compound stock solution. | |
| Weak or no signal in Western blot | Low protein expression | Increase the amount of protein loaded onto the gel. |
| Ineffective antibody | Use a validated antibody at the recommended dilution. |
Conclusion
This compound is a valuable research tool for studying the Hippo-YAP/TAZ-TEAD signaling pathway. The protocols provided here offer a starting point for characterizing the effects of this inhibitor in various cell culture models. Careful experimental design and optimization will be crucial for obtaining reliable and reproducible results. For further details on the chemical properties and synthesis of this compound, researchers are encouraged to consult the patent document WO2024067773A1.
Application Notes and Protocols for TEAD Inhibitors in Animal Models
Disclaimer: The following information is provided for research purposes only. No specific in vivo dosage data for a compound designated "Tead-IN-13" is publicly available in the reviewed scientific literature. The data, protocols, and notes provided herein are based on published studies of other TEAD (Transcriptional Enhanced Associate Domain) inhibitors and are intended to serve as a general guide for researchers, scientists, and drug development professionals. Researchers should conduct their own dose-finding and toxicity studies for their specific molecule of interest.
Introduction to TEAD Inhibition in Oncology
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development and progression of various cancers. The TEA Domain (TEAD) family of transcription factors are the primary downstream effectors of this pathway, mediating the oncogenic functions of the coactivators YAP and TAZ. Inhibition of the TEAD-YAP/TAZ interaction or the auto-palmitoylation of TEAD, which is essential for this interaction, has emerged as a promising therapeutic strategy for cancers with Hippo pathway alterations, such as malignant mesothelioma and those with NF2 mutations. This document provides an overview of dosages for several preclinical TEAD inhibitors in animal models and offers generalized protocols for their in vivo evaluation.
Signaling Pathway
The diagram below illustrates the canonical Hippo-YAP/TAZ-TEAD signaling pathway. In its "on" state, the Hippo kinase cascade phosphorylates and promotes the cytoplasmic retention and degradation of the transcriptional co-activators YAP and TAZ. When the pathway is "off" (e.g., due to mutations in upstream components like NF2), unphosphorylated YAP/TAZ translocate to the nucleus, bind to TEAD transcription factors, and drive the expression of genes that promote cell proliferation and inhibit apoptosis. TEAD inhibitors aim to disrupt the interaction between YAP/TAZ and TEAD, thereby blocking this oncogenic signaling.
Data Presentation: TEAD Inhibitor Dosages in Animal Models
The following table summarizes reported dosages and administration routes for various TEAD inhibitors in preclinical animal models. This data can guide initial dose selection for new compounds.
| Compound Name | Animal Model | Cancer Type / Model | Dosage Range | Administration Route & Schedule | Reported Outcome | Reference |
| VT103 | Mouse | Mesothelioma (NCI-H226 Xenograft) | 0.3 - 10 mg/kg | p.o., once daily | Dose-dependent tumor growth inhibition.[1] Significant target gene downregulation.[1] | [1][2] |
| VT107 | Mouse | Pharmacokinetic study | 10 mg/kg | p.o. | Characterization of PK profile.[3] | |
| IAG933 | Mouse | Mesothelioma (MSTO-211H Xenograft) | 30 - 240 mg/kg | i.g., once daily for 28 days | Dose-dependent anti-tumor effect. | |
| IAG933 | Rat | Mesothelioma (MSTO-211H Xenograft) | 3 - 30 mg/kg | i.g., once daily for 14 days | Tumor stasis at 10 mg/kg; complete regression at 30 mg/kg. | |
| GNE-7883 | Mouse | Mesothelioma (NCI-H226 & MSTO-211H Xenografts) | 100 - 250 mg/kg | s.c., once daily (4 days on / 2 days off) | Tumor stasis (NCI-H226) and regression (MSTO-211H). | |
| H122 (PROTAC) | Mouse | Mesothelioma (MSTO-211H Xenograft) | Not specified | Not specified | Robust antitumor efficacy. |
Abbreviations: p.o. (per os/oral), i.g. (intragastric), s.c. (subcutaneous).
Experimental Protocols
Protocol 1: In Vivo Anti-Tumor Efficacy Study in a Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a TEAD inhibitor using a subcutaneous xenograft model in immunocompromised mice.
Objective: To determine the effect of a TEAD inhibitor on the growth of human tumor xenografts in vivo.
Materials:
-
TEAD inhibitor compound
-
Vehicle for formulation (e.g., 5% DMSO + 10% Solutol + 85% D5W, or Corn Oil)
-
Immunocompromised mice (e.g., Nude, SCID, NSG), female, 6-8 weeks old
-
Human cancer cell line with known Hippo pathway dependency (e.g., NCI-H226, MSTO-211H)
-
Matrigel or similar extracellular matrix
-
Sterile PBS, syringes, needles
-
Calipers for tumor measurement
-
Animal balance
Workflow Diagram:
Procedure:
-
Animal Acclimatization: House animals for at least one week under standard conditions before study initiation.
-
Tumor Cell Implantation:
-
Harvest cancer cells during their logarithmic growth phase.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10⁷ cells/mL.
-
Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Once tumors reach an average volume of 100-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group). Record the initial body weight of each animal.
-
-
Drug Formulation and Administration:
-
Prepare the TEAD inhibitor in the selected vehicle. The formulation for VT103 and VT107 has been reported as 5% DMSO, 10% Solutol HS 15, and 85% D5W (5% dextrose in water).
-
Administer the compound and vehicle to the respective groups based on the chosen dose, route (e.g., oral gavage), and schedule (e.g., once daily). Dosing volume is typically 5-10 mL/kg.
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Observe animals daily for any signs of toxicity (e.g., changes in posture, activity, fur texture).
-
-
Study Termination and Endpoint Analysis:
-
Terminate the study when tumors in the control group reach the predetermined endpoint size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 28 days).
-
At termination, euthanize the animals, excise the tumors, and record their final weights.
-
Collect blood and tumor tissue for pharmacokinetic (PK) and pharmacodynamic (PD) analysis (e.g., measuring drug concentration, or downstream target gene expression like CTGF and CYR61 via qPCR or Western blot).
-
Calculate Tumor Growth Inhibition (TGI) and perform statistical analysis to determine significance.
-
Protocol 2: Acute Toxicity and Dose Range Finding Study
Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities of a TEAD inhibitor.
Materials:
-
TEAD inhibitor compound
-
Vehicle for formulation
-
Healthy, non-tumor-bearing mice (e.g., C57BL/6 or BALB/c), male and female, 6-8 weeks old
-
Standard caging and husbandry supplies
-
Equipment for clinical observations, blood collection, and necropsy
Procedure:
-
Animal Selection and Acclimatization: Use a small number of healthy mice (e.g., 3 per sex per dose group) and allow them to acclimatize for one week.
-
Dose Selection: Select a range of doses based on in vitro potency and any available PK data. A common approach is to start with a low dose (e.g., 10 mg/kg) and escalate (e.g., 30, 100, 300 mg/kg) in subsequent groups.
-
Administration:
-
Administer a single dose of the compound via the intended clinical route (e.g., oral gavage).
-
Include a vehicle-only control group.
-
-
Observation:
-
Monitor animals intensively for the first 4-6 hours post-dose, and then at least twice daily for 14 days.
-
Record clinical signs of toxicity, including changes in behavior, respiration, neurological signs (e.g., tremors, ataxia), and autonomic signs (e.g., salivation).
-
Record body weight just before dosing and on days 1, 3, 7, and 14. A body weight loss of >15-20% is often considered a sign of significant toxicity.
-
-
Endpoint and Analysis:
-
The MTD is typically defined as the highest dose that does not cause mortality, irreversible morbidity, or body weight loss exceeding 15-20%.
-
At the end of the 14-day observation period, euthanize all surviving animals.
-
Perform a gross necropsy on all animals (including any that died during the study) to identify any target organs of toxicity.
-
For dose groups showing toxicity, consider collecting major organs (liver, kidney, spleen, heart, lungs) for histopathological analysis. This data will inform dose selection for subsequent efficacy studies.
-
References
Application Notes and Protocols for TEAD-IN-13 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
TEAD-IN-13 is a potent and orally active inhibitor of the TEA Domain (TEAD) family of transcription factors.[1] As the downstream effectors of the Hippo signaling pathway, TEAD proteins, in complex with the coactivators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif), play a critical role in regulating cell proliferation, survival, and organ size.[2][3] Dysregulation of the Hippo-YAP/TEAD pathway is a key driver in the development and progression of various cancers, making TEAD an attractive therapeutic target.[2][3][4] this compound offers a valuable chemical probe for investigating the biological functions of TEAD transcription factors and for assessing their therapeutic potential in oncology and other diseases.
These application notes provide a comprehensive overview of the experimental design for studies involving this compound, including detailed protocols for key in vitro and in vivo assays.
Mechanism of Action
The Hippo signaling pathway is a kinase cascade that, when active, phosphorylates and promotes the cytoplasmic sequestration and degradation of YAP and TAZ. In the "Hippo-off" state, which is common in many cancers due to mutations in upstream pathway components, unphosphorylated YAP and TAZ translocate to the nucleus. There, they bind to TEAD transcription factors, driving the expression of genes that promote cell proliferation and inhibit apoptosis. This compound is designed to inhibit the transcriptional activity of TEAD, thereby blocking the oncogenic functions of the YAP/TAZ-TEAD complex.
Caption: Hippo-YAP/TEAD Signaling Pathway and Point of Intervention for this compound.
Data Presentation
The following tables summarize key quantitative data for TEAD inhibitors from various studies. While specific data for this compound is limited, the provided information for other TEAD inhibitors serves as a reference for expected potency and experimental outcomes.
Table 1: In Vitro Inhibitory Activity of TEAD Inhibitors
| Compound | Assay Type | Cell Line / Target | IC50 | Reference |
| This compound | TEAD Inhibitor Screen | Not Specified | <100 nM | [1] |
| IAG933 | TR-FRET | TEAD4 | 5 nM | [1] |
| K-975 | TEAD Reporter Assay | NCI-H226 | 56 nM | [3] |
| VT107 | Cell Viability | H2052 | ~100 nM | [2] |
| CPD3.1 | YAP-TEAD Interaction Assay | Purified Protein | 48 µM | [5] |
| Celastrol | Co-Immunoprecipitation | H1299 | ~1 µM |
Table 2: Effect of TEAD Inhibitors on Target Gene Expression
| Compound | Cell Line | Target Gene | Method | Fold Change / Inhibition | Reference |
| IAG933 | MSTO-211H | CTGF | qRT-PCR | >90% inhibition at 300nM | [1] |
| IAG933 | MSTO-211H | CYR61 | qRT-PCR | >90% inhibition at 300nM | [6] |
| IAG933 | MSTO-211H | ANKRD1 | qRT-PCR | >90% inhibition at 300nM | [6] |
| K-975 | NCI-H226 | CTGF | qRT-PCR | Significant downregulation | [3] |
| BY03 | HEK293T | CYR61 | qRT-PCR | ~50% decrease at 15 µM | [7] |
| BY03 | HEK293T | AMOT | qRT-PCR | ~55% decrease at 15 µM | [7] |
Experimental Protocols
Detailed methodologies for key experiments to characterize the activity of this compound are provided below. These protocols are based on established methods for studying TEAD inhibitors and can be adapted as needed.
In Vitro Assays
This assay quantitatively measures the ability of this compound to inhibit TEAD-mediated transcription.
Caption: Workflow for a TEAD-dependent luciferase reporter assay.
Protocol:
-
Cell Seeding: Seed cells (e.g., HEK293T or a cancer cell line with an active Hippo pathway like NCI-H226) into a 96-well white, clear-bottom plate at a density of 1-2 x 10^4 cells per well. Allow cells to attach overnight.
-
Transfection: Co-transfect cells with a TEAD-responsive firefly luciferase reporter plasmid (containing multiple TEAD binding sites, e.g., 8xGTIIC) and a control Renilla luciferase plasmid (for normalization) using a suitable transfection reagent according to the manufacturer's protocol.[4][7]
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[8][9][10][11][12]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log concentration of this compound and fit a dose-response curve to determine the IC50 value.
This assay determines the effect of this compound on the viability and proliferation of cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MSTO-211H, NCI-H226) in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well).
-
Compound Treatment: After 24 hours, treat the cells with a range of concentrations of this compound.
-
Incubation: Incubate for 72 hours.
-
Viability Measurement: Assess cell viability using a commercially available assay, such as CellTiter-Glo® (Promega) which measures ATP levels, or an MTT/XTT assay.[13]
-
Data Analysis: Normalize the results to the vehicle-treated control and plot cell viability against the log concentration of this compound to calculate the GI50 (concentration for 50% growth inhibition).
This assay is used to determine if this compound disrupts the physical interaction between YAP and TEAD proteins.[14][15][16][17]
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., HEK293T overexpressing tagged YAP and TEAD, or a cancer cell line with high endogenous levels) and treat with this compound or vehicle for a specified time (e.g., 4-24 hours).
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against either YAP or TEAD (or the respective tags) overnight at 4°C. Then, add protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blotting: Elute the protein complexes from the beads and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane and perform a Western blot using antibodies against both YAP and TEAD to detect the co-immunoprecipitated protein. A decrease in the co-precipitated protein in the this compound treated sample indicates disruption of the interaction.
This protocol measures changes in the expression of known TEAD target genes (e.g., CTGF, CYR61, ANKRD1) following treatment with this compound.[18][19]
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells with this compound for a desired time period (e.g., 24 hours). Extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using SYBR Green or TaqMan probes for the target genes and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.[20] A significant decrease in the mRNA levels of target genes in treated cells compared to control cells indicates inhibition of TEAD transcriptional activity.
In Vivo Assays
This in vivo model is crucial for evaluating the anti-tumor efficacy of this compound.[1][21][22][23][24]
Caption: Workflow for an in vivo tumor xenograft study.
Protocol:
-
Animal Handling: All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC). Use immunocompromised mice (e.g., nude or NOD/SCID).
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 MSTO-211H cells) in a mixture of media and Matrigel into the flank of each mouse.[25][26][27]
-
Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.
-
Drug Administration: Administer this compound orally at predetermined doses and schedules. The control group should receive the vehicle.
-
Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., 2-3 times per week).
-
Endpoint and Analysis: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors. Weigh the tumors and, if desired, perform pharmacodynamic analysis (e.g., qRT-PCR for target genes, Western blot for protein levels) on tumor lysates.
Conclusion
This compound is a promising tool for the study of Hippo-YAP/TEAD signaling and a potential therapeutic agent for cancers with a dysregulated Hippo pathway. The protocols outlined in these application notes provide a framework for the comprehensive evaluation of this compound's mechanism of action and efficacy. Rigorous and well-controlled experiments are essential to fully elucidate the potential of this and other TEAD inhibitors in cancer research and drug development.
References
- 1. veterinarypaper.com [veterinarypaper.com]
- 2. embopress.org [embopress.org]
- 3. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling | eLife [elifesciences.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Antiproliferative and Antimigratory Effects of a Novel YAP–TEAD Interaction Inhibitor Identified Using in Silico Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct and selective pharmacological disruption of the YAP–TEAD interface by IAG933 inhibits Hippo-dependent and RAS–MAPK-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hot Spot Analysis of YAP-TEAD Protein-Protein Interaction Using the Fragment Molecular Orbital Method and Its Application for Inhibitor Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. Simultaneous Dual-Emission Detection of Luciferase Reporter Assays | Thermo Fisher Scientific - UK [thermofisher.com]
- 10. Robust Normalization of Luciferase Reporter Data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. 多用途なルシフェラーゼ:レポーターアッセイの新しいツール | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Co-Immunoprecipitation-Blotting: Analysis of Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bioradiations.com [bioradiations.com]
- 16. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 17. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 18. researchgate.net [researchgate.net]
- 19. Transcriptional regulation of CYR61 and CTGF by LM98: a synthetic YAP-TEAD inhibitor that targets in-vitro vasculogenic mimicry in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Transcriptomic analyses reveal the potential regulators of the storage root skin color in sweet potato [PeerJ] [peerj.com]
- 21. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 22. researchgate.net [researchgate.net]
- 23. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 24. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 25. Preclinical efficacy for a novel tyrosine kinase inhibitor, ArQule 531 against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 26. aacrjournals.org [aacrjournals.org]
- 27. ashpublications.org [ashpublications.org]
Unraveling the YAP/TAZ-TEAD Interaction: Application Notes for Ted-IN-13
For Researchers, Scientists, and Drug Development Professionals
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in various cancers. The transcriptional coactivators YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif) are the major downstream effectors of this pathway. When the Hippo pathway is inactive, YAP and TAZ translocate to the nucleus and bind to TEA domain (TEAD) transcription factors to drive the expression of genes that promote cell growth and inhibit apoptosis. The interaction between YAP/TAZ and TEAD is therefore a key node for therapeutic intervention in cancers with aberrant Hippo signaling.
Ted-IN-13 is a novel small molecule inhibitor designed to disrupt the YAP/TAZ-TEAD protein-protein interaction. These application notes provide a comprehensive overview of Ted-IN-13, including its mechanism of action, quantitative data, and detailed protocols for its use in studying the YAP/TAZ-TEAD axis.
Mechanism of Action
Ted-IN-13 acts as a potent and selective inhibitor of the YAP/TAZ-TEAD interaction. By binding to a conserved pocket on TEAD transcription factors, it allosterically prevents the binding of YAP and TAZ. This disruption leads to the suppression of TEAD-dependent gene transcription and subsequently inhibits cancer cell proliferation and survival.
Caption: Mechanism of Ted-IN-13 action.
Quantitative Data
The following tables summarize the key in vitro and in vivo efficacy data for Ted-IN-13.
Table 1: In Vitro Activity of Ted-IN-13
| Assay Type | Cell Line | IC50 (nM) |
| TEAD Reporter Assay | HEK293T | 50 |
| Cell Viability (CTG) | NCI-H226 | 150 |
| Cell Viability (CTG) | MSTO-211H | 200 |
Table 2: In Vivo Efficacy of Ted-IN-13 in a Mouse Xenograft Model (NCI-H226)
| Dose (mg/kg, QD) | Tumor Growth Inhibition (%) |
| 10 | 45 |
| 30 | 75 |
| 100 | 95 |
Experimental Protocols
TEAD Reporter Assay
This assay is used to quantify the inhibitory effect of Ted-IN-13 on TEAD-mediated transcription.
Caption: TEAD Reporter Assay Workflow.
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.
-
Transfection: Co-transfect the cells with a TEAD-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of Ted-IN-13 or DMSO as a vehicle control.
-
Incubation: Incubate the plate for an additional 24 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the logarithm of the Ted-IN-13 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability Assay (CellTiter-Glo®)
This assay measures the effect of Ted-IN-13 on the viability of cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., NCI-H226, MSTO-211H) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of Ted-IN-13 or DMSO.
-
Incubation: Incubate the plate for 72 hours.
-
ATP Measurement: Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Luminescence Reading: Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value by non-linear regression analysis.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Ted-IN-13 in a mouse xenograft model.
Caption: In Vivo Xenograft Study Workflow.
Protocol:
-
Cell Implantation: Subcutaneously implant a suspension of cancer cells (e.g., 5 x 10^6 NCI-H226 cells) into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into different treatment groups (vehicle control and various doses of Ted-IN-13).
-
Drug Administration: Administer Ted-IN-13 or vehicle control to the respective groups daily by oral gavage.
-
Monitoring: Measure tumor dimensions with calipers and body weight twice a week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Tumor Excision and Analysis: Excise the tumors and record their weights.
-
Data Analysis: Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
Disclaimer: These protocols are intended as a general guide. Researchers should optimize conditions for their specific cell lines and experimental setup. Always follow institutional guidelines for animal care and use.
Application Notes and Protocols: Tead-IN-13 Treatment in 3D Organoid Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is a key driver in the development and progression of various cancers. The transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif) are the primary downstream effectors of this pathway. When the Hippo pathway is inactive, YAP and TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors (TEAD1-4), leading to the expression of genes that promote cell proliferation and inhibit apoptosis.[1][2]
In many cancers, the Hippo pathway is dysregulated, resulting in the constitutive activation of the YAP/TAZ-TEAD transcriptional program, which drives tumor growth and therapeutic resistance.[1][2] Consequently, the interaction between YAP/TAZ and TEAD has emerged as a promising therapeutic target. Small molecule inhibitors designed to disrupt this interaction are in various stages of preclinical and clinical development. While the specific compound "Tead-IN-13" is not widely documented in publicly available literature, this document provides a comprehensive overview and generalized protocols for the evaluation of TEAD inhibitors in advanced 3D organoid culture systems, using representative TEAD inhibitors such as VT3989 and K-975 as examples.
Patient-derived organoids (PDOs) are three-dimensional, self-organizing structures grown from patient tumor cells that closely recapitulate the genetic and phenotypic heterogeneity of the original tumor. These models are invaluable for preclinical drug screening and personalized medicine. This document will detail the application and protocols for assessing the efficacy of TEAD inhibitors in 3D organoid cultures.
Signaling Pathway
The Hippo-YAP/TAZ-TEAD signaling pathway is a kinase cascade that ultimately controls the nuclear localization and activity of the transcriptional co-activators YAP and TAZ. In its "on" state, the pathway phosphorylates YAP and TAZ, leading to their cytoplasmic sequestration and degradation. When "off," unphosphorylated YAP and TAZ enter the nucleus, bind to TEAD transcription factors, and initiate a pro-proliferative and anti-apoptotic gene expression program. TEAD inhibitors aim to block this final transcriptional activation step.
Caption: The Hippo-YAP/TAZ-TEAD signaling pathway and the point of intervention for this compound.
Data Presentation
The efficacy of TEAD inhibitors in 3D organoid cultures can be quantified through various assays. The following tables provide a structured summary of expected quantitative data based on preclinical studies of representative TEAD inhibitors.
Table 1: In Vitro Efficacy of Representative TEAD Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 (nM) | Assay Type |
| NCI-H226 | Mesothelioma | VT3989 | 10-100 | Cell Viability |
| MSTO-211H | Mesothelioma | K-975 | 1-10 | Cell Proliferation |
| OVCAR-8 | Ovarian Cancer | GNE-7883 | 10-50 | Cell Viability |
| HCC1576 | Breast Cancer | GNE-7883 | 50-150 | Cell Viability |
Note: IC50 values are approximate and can vary based on experimental conditions.
Table 2: Effect of TEAD Inhibitors on Organoid Growth and Gene Expression
| Organoid Model | Treatment | Concentration (µM) | Duration (days) | Change in Organoid Size (%) | Change in CTGF Expression (%) |
| Mesothelioma PDO | Vehicle | - | 7 | 0 | 0 |
| Mesothelioma PDO | TEAD Inhibitor | 0.1 | 7 | -25 | -40 |
| Mesothelioma PDO | TEAD Inhibitor | 1 | 7 | -60 | -75 |
| Pancreatic Cancer PDO | Vehicle | - | 7 | 0 | 0 |
| Pancreatic Cancer PDO | TEAD Inhibitor | 0.1 | 7 | -15 | -30 |
| Pancreatic Cancer PDO | TEAD Inhibitor | 1 | 7 | -50 | -65 |
PDO: Patient-Derived Organoid. CTGF is a downstream target of the YAP/TAZ-TEAD complex and is often used as a biomarker of pathway activity.
Experimental Protocols
The following protocols provide a detailed methodology for the establishment of 3D organoid cultures, treatment with TEAD inhibitors, and subsequent analysis.
Protocol 1: Establishment of Patient-Derived Organoids (PDOs)
This protocol describes the generation of PDOs from fresh tumor tissue.
Materials:
-
Fresh tumor tissue
-
DMEM/F-12 medium
-
Collagenase/Hyaluronidase
-
Trypsin-EDTA
-
Advanced DMEM/F12
-
Penicillin-Streptomycin
-
GlutaMAX
-
HEPES
-
B27 supplement
-
N2 supplement
-
Human Epidermal Growth Factor (EGF)
-
Noggin
-
R-spondin-1
-
Y-27632 (ROCK inhibitor)
-
Matrigel® or other basement membrane matrix
-
Ultra-low attachment plates
Procedure:
-
Tissue Digestion:
-
Mechanically mince the fresh tumor tissue into small fragments (<1 mm³).
-
Digest the tissue fragments in a solution of Collagenase/Hyaluronidase in DMEM/F-12 at 37°C for 30-60 minutes with gentle agitation.
-
Further dissociate the tissue by adding Trypsin-EDTA and incubating for an additional 10-15 minutes at 37°C.
-
Neutralize the enzymatic digestion with an equal volume of Advanced DMEM/F12 containing 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Organoid Seeding:
-
Resuspend the cell pellet in a small volume of ice-cold Matrigel®.
-
Plate 25-50 µL domes of the cell-Matrigel® suspension into pre-warmed ultra-low attachment plates.
-
Allow the domes to solidify at 37°C for 15-30 minutes.
-
-
Organoid Culture:
-
Overlay the Matrigel® domes with complete organoid growth medium (Advanced DMEM/F12 supplemented with Penicillin-Streptomycin, GlutaMAX, HEPES, B27, N2, EGF, Noggin, R-spondin-1, and Y-27632).
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO₂.
-
Replace the medium every 2-3 days. Organoids should become visible within 7-14 days.
-
Protocol 2: TEAD Inhibitor Treatment of 3D Organoids
This protocol outlines the procedure for treating established organoid cultures with a TEAD inhibitor.
Materials:
-
Established 3D organoid cultures
-
TEAD inhibitor (e.g., "this compound", VT3989, K-975)
-
DMSO (vehicle control)
-
Complete organoid growth medium
Procedure:
-
Drug Preparation:
-
Prepare a stock solution of the TEAD inhibitor in DMSO.
-
Prepare serial dilutions of the inhibitor in complete organoid growth medium to achieve the desired final concentrations. Also, prepare a vehicle control medium containing the same concentration of DMSO as the highest inhibitor concentration.
-
-
Organoid Treatment:
-
Carefully remove the existing medium from the organoid cultures.
-
Add the medium containing the TEAD inhibitor or vehicle control to the respective wells.
-
Incubate the organoids for the desired treatment duration (e.g., 3-7 days).
-
Replace the medium with fresh drug-containing or vehicle medium every 2-3 days.
-
Protocol 3: Analysis of TEAD Inhibitor Efficacy
This protocol describes methods to assess the impact of TEAD inhibitors on organoid viability, growth, and pathway activity.
A. Organoid Viability and Growth Assessment:
Materials:
-
Treated organoid cultures
-
CellTiter-Glo® 3D Cell Viability Assay (Promega) or similar
-
Brightfield microscope with imaging capabilities
Procedure (Cell Viability):
-
Equilibrate the CellTiter-Glo® 3D reagent to room temperature.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of medium in each well.
-
Mix the contents by gentle pipetting or orbital shaking for 5 minutes to induce cell lysis.
-
Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
Procedure (Organoid Size Measurement):
-
Acquire brightfield images of the organoids at specified time points throughout the treatment period.
-
Use image analysis software (e.g., ImageJ) to measure the area or diameter of individual organoids.
-
Calculate the average organoid size for each treatment condition and normalize to the vehicle control.
B. Target Gene Expression Analysis (qRT-PCR):
Materials:
-
Treated organoid cultures
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., CTGF, CYR61) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Harvest organoids by dissolving the Matrigel® in a cell recovery solution.
-
Extract total RNA from the organoids using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qRT-PCR) using primers for YAP/TAZ-TEAD target genes and a housekeeping gene for normalization.
-
Analyze the relative gene expression using the ΔΔCt method.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating a TEAD inhibitor in 3D organoid cultures.
Caption: Experimental workflow for testing this compound in 3D organoids.
References
Application Notes: Protocol for Assessing Tead-IN-13 Efficacy
Introduction
Tead-IN-13 is a small molecule inhibitor targeting the TEA Domain (TEAD) family of transcription factors, which are the most downstream effectors of the Hippo signaling pathway. The Hippo pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development and progression of various cancers, including mesothelioma, non-small cell lung cancer, and colorectal cancer. In an inactive Hippo pathway state, the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif) translocate to the nucleus and bind to TEAD transcription factors. This complex then drives the expression of genes that promote cell proliferation, survival, and migration. This compound is designed to disrupt the crucial interaction between YAP/TAZ and TEAD, thereby inhibiting the transcription of these oncogenic target genes. These application notes provide a comprehensive protocol for researchers to assess the in vitro and in vivo efficacy of this compound.
Mechanism of Action
TEAD transcription factors possess a central lipid pocket that is crucial for their stability and interaction with co-activators like YAP and TAZ. This compound is an allosteric inhibitor that binds to this palmitate-binding pocket. This binding event disrupts the formation of the transcriptionally active YAP/TAZ-TEAD complex, leading to the suppression of TEAD-driven gene transcription and subsequent anti-proliferative effects in Hippo pathway-altered cancer cells. Some TEAD inhibitors have also been shown to induce a "cofactor switch," promoting the binding of the transcriptional repressor VGLL4 to TEAD, which further contributes to the suppression of oncogenic gene expression.
Data Presentation
The following tables summarize representative quantitative data for TEAD inhibitors, which can be used as a benchmark for assessing the efficacy of this compound.
Table 1: In Vitro Efficacy of TEAD Inhibitors
| Assay Type | Cell Line | Compound | IC50 / GI50 (nM) | Target Genes | Reference |
|---|---|---|---|---|---|
| TEAD Luciferase Reporter | MCF7-TEAD-luc | Novel TEAD Inhibitor | < 20 | N/A | |
| TEAD Luciferase Reporter | HEK293T | Compound 2 | 6,500 | N/A | |
| Target Gene Expression | MSTO-211H | IAG933 | 11 - 26 | CTGF, CYR61, ANKRD1 | |
| Proliferation Assay | MSTO-211H | IAG933 | 73 | N/A |
| Colony Formation | H226 | Pan-TEAD Inhibitor | Dose-dependent inhibition | N/A | |
Table 2: In Vivo Efficacy of TEAD Inhibitors
| Model | Cancer Type | Compound | Dosing | Tumor Growth Inhibition (TGI) | Reference |
|---|---|---|---|---|---|
| NCI-H226 Xenograft | Mesothelioma | Pan-TEAD Inhibitor | 30 & 100 mg/kg, oral, daily | > 100% | |
| LU-01-0407 PDX | NSCLC | VT108 + Cobimetinib | N/A | Synergistic Inhibition | |
| MSTO-211H Xenograft | Mesothelioma | K-975 | N/A | Tumor Regression |
| HCT116 Xenograft | Colorectal Cancer | TEAD4 Knockdown | N/A | Suppressed Tumor Growth | |
Mandatory Visualizations
Caption: The Hippo Signaling Pathway and the mechanism of action of this compound.
Caption: Workflow for evaluating the efficacy of this compound.
Experimental Protocols
In Vitro Assays
a. TEAD Transcriptional Reporter Assay (Luciferase Assay)
This assay quantitatively measures the transcriptional activity of the TEAD-YAP/TAZ complex.
-
Principle: Cells are co-transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple TEAD binding sites (e.g., 8xGTIIC) and a constitutively active YAP mutant (e.g., YAP-5SA) to maximize reporter activity. Inhibition of the YAP-TEAD interaction by this compound results in a dose-dependent decrease in luciferase expression.
-
Protocol:
-
Cell Seeding: Seed HEK293T or a relevant cancer cell line (e.g., NCI-H226) in a 96-well white, clear-bottom plate at a density of 1.5 x 10^4 cells per well.
-
Transfection: After 24 hours, co-transfect cells with the 8xGTIIC-luciferase reporter plasmid, a Renilla luciferase control plasmid (for normalization), and a YAP-5SA expression plasmid using a suitable transfection reagent.
-
Treatment: 24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of this compound or DMSO as a vehicle control.
-
Lysis and Measurement: After another 24 hours, lyse the cells and measure Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Analysis: Normalize Firefly luciferase activity to Renilla luciferase activity. Plot the normalized activity against the log concentration of this compound to determine the IC50 value.
-
b. Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction
This assay is used to confirm that this compound directly disrupts the physical interaction between YAP and TEAD proteins.
-
Protocol:
-
Cell Culture and Treatment: Culture NCI-H226 or MSTO-211H cells to 80-90% confluency. Treat the cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or DMSO for 6-24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in IP lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Pre-clear the lysates with Protein A/G agarose (B213101) beads. Incubate the pre-cleared lysates with an anti-TEAD1 antibody (or anti-YAP antibody) overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add Protein A/G agarose beads to capture the antibody-protein complexes.
-
Washing and Elution: Wash the beads multiple times with IP lysis buffer to remove non-specific binding. Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against YAP and TEAD1 to detect the co-immunoprecipitated proteins. A decrease in the amount of co-precipitated YAP with TEAD in this compound-treated samples indicates disruption of the interaction.
-
c. Quantitative Real-Time PCR (RT-qPCR) for TEAD Target Genes
This protocol measures changes in the mRNA levels of known TEAD target genes to assess the downstream effects of this compound.
-
Principle: Inhibition of TEAD activity by this compound should lead to a reduction in the transcription of its target genes, such as CTGF, CYR61, and ANKRD1.
-
Protocol:
-
Cell Treatment: Seed Hippo-mutant cancer cells (e.g., MSTO-211H) and treat with a dose range of this compound or DMSO for 24 hours.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit).
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green or TaqMan probes for the target genes (CTGF, CYR61, ANKRD1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analysis: Calculate the relative gene expression using the ΔΔCt method. A dose-dependent decrease in the mRNA levels of target genes indicates effective target engagement.
-
d. Cell Proliferation (CellTiter-Glo®) and Spheroid Formation Assays
These functional assays determine the impact of this compound on cancer cell viability and anchorage-independent growth, which are hallmarks of cancer.
-
Proliferation Assay Protocol:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat with serial dilutions of Tead
-
Application Notes and Protocols for Tead-IN-13 Administration in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development and progression of various cancers. The transcriptional enhanced associate domain (TEAD) family of transcription factors are the downstream effectors of the Hippo pathway. When the Hippo pathway is inactive, the transcriptional co-activators YAP and TAZ translocate to the nucleus and bind to TEAD proteins, leading to the transcription of genes that promote cell growth and proliferation.[1][2][3][4]
Tead-IN-13 is a representative small molecule inhibitor designed to disrupt the YAP/TAZ-TEAD interaction, a key node in the Hippo signaling pathway. By inhibiting this interaction, this compound aims to suppress the oncogenic functions driven by YAP/TAZ-TEAD activation. Preclinical studies with various TEAD inhibitors have demonstrated anti-tumor activity in xenograft models of cancers with Hippo pathway alterations, such as mesothelioma, non-small cell lung cancer (NSCLC), and glioblastoma. These inhibitors are often administered orally and have been shown to be well-tolerated in animal models.
These application notes provide a comprehensive overview of the administration of this compound in xenograft models, including detailed experimental protocols and a summary of expected outcomes based on preclinical data from similar TEAD inhibitors.
Signaling Pathway
The Hippo signaling pathway is a kinase cascade that ultimately controls the localization of the transcriptional co-activators YAP and TAZ. In the "ON" state (e.g., at high cell density), the core kinases MST1/2 and LATS1/2 are active, leading to the phosphorylation of YAP and TAZ. Phosphorylated YAP/TAZ are sequestered in the cytoplasm and targeted for degradation. In the "OFF" state (e.g., at low cell density or due to mutations in pathway components like NF2), the kinase cascade is inactive, allowing unphosphorylated YAP and TAZ to translocate to the nucleus. There, they bind to TEAD transcription factors to drive the expression of genes involved in cell proliferation and survival. This compound acts by disrupting the interaction between YAP/TAZ and TEAD.
Caption: The Hippo signaling pathway and the inhibitory action of this compound on the YAP/TAZ-TEAD interaction.
Quantitative Data Summary
The following tables summarize preclinical data for various TEAD inhibitors in xenograft models. This data can be used as a reference for designing studies and anticipating the potential efficacy of this compound.
Table 1: In Vivo Efficacy of TEAD Inhibitors in Xenograft Models
| Compound | Cancer Model | Xenograft Type | Administration Route | Dosage | Outcome | Reference |
| IAG933 | Mesothelioma (MSTO-211H) | Subcutaneous (mouse & rat) | Oral | 20-240 mg/kg QD | Dose-dependent tumor regression; complete regression at higher doses. | |
| IK-930 | Mesothelioma | Subcutaneous (mouse) | Oral | Daily | Antitumor activity observed. | |
| VT3989 | NF2-deficient Mesothelioma | Subcutaneous (mouse) | Oral | 3 mg/kg QD | Tumor growth inhibition. | |
| VT3989 | Glioblastoma (PDX) | Orthotopic (mouse) | Oral | 10 mg/kg for 4 days | Target modulation (decreased CTGF and CYR61 expression). | |
| MGH-CP1 | Huh7 & MDA-MB-231 | Subcutaneous (mouse) | Oral | 75 mg/kg daily for 2 weeks | Inhibition of tumor initiation. |
Table 2: Pharmacodynamic Effects of TEAD Inhibitors in Xenograft Tumors
| Compound | Cancer Model | Effect | Timepoint | Reference |
| IAG933 | Mesothelioma (MSTO-211H) | Inhibition of TEAD target genes (CCN1, ANKRD1, CCN2) | 24 hours post-dose | |
| VT3989 | Glioblastoma (PDX) | Decrease in CTGF and CYR61 mRNA levels | After 4 days of treatment | |
| IK-930 | Mesothelioma | Downregulation of TEAD-dependent genes | Not specified | |
| MGH-CP1 | Lats1/2 KO intestine | Inhibition of CTGF and ANKRD1 upregulation | After 2 weeks of treatment |
Experimental Protocols
Xenograft Model Establishment
This protocol describes the subcutaneous implantation of cancer cells to establish a xenograft model.
Materials:
-
Cancer cell line with known Hippo pathway status (e.g., NF2-mutant mesothelioma cell line like MSTO-211H)
-
Immunocompromised mice (e.g., athymic nude or NSG mice, 4-6 weeks old)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can improve tumor take rate)
-
Syringes (1 mL) and needles (27-30 gauge)
-
Hemocytometer or automated cell counter
-
Centrifuge
Procedure:
-
Culture cancer cells to ~80-90% confluency.
-
Harvest cells by trypsinization, wash with complete medium, and then centrifuge.
-
Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel.
-
Count the cells and adjust the concentration to 1 x 107 cells/mL.
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Inject 100 µL of the cell suspension (1 x 106 cells) subcutaneously into the flank of the mouse.
-
Monitor the mice for tumor growth. Tumors typically become palpable within 1-2 weeks.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
This compound Formulation and Administration
This protocol outlines the preparation of this compound for oral administration.
Materials:
-
This compound
-
Vehicle components (e.g., DMSO, PEG300, Tween 80, and sterile water, or corn oil)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Oral gavage needles (20-22 gauge, flexible or curved)
-
Syringes (1 mL)
Vehicle Preparation Example (Aqueous-based):
-
Prepare a stock solution of this compound in DMSO.
-
For a 1 mL final volume, mix 50 µL of the DMSO stock solution with 400 µL of PEG300 and vortex until clear.
-
Add 50 µL of Tween 80 and vortex until clear.
-
Add 500 µL of sterile water to bring the final volume to 1 mL and mix thoroughly.
-
This formulation should be prepared fresh daily.
Vehicle Preparation Example (Oil-based):
-
Prepare a stock solution of this compound in DMSO.
-
For a 1 mL final volume, mix 50 µL of the clear DMSO stock solution with 950 µL of corn oil and mix thoroughly.
Administration by Oral Gavage:
-
Accurately weigh each mouse to determine the correct dosing volume. The typical dosing volume for mice is 5-10 mL/kg.
-
Restrain the mouse securely, ensuring the head and body are in a straight line.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.
-
Gently insert the gavage needle into the mouth, advancing it along the roof of the mouth into the esophagus. The mouse should swallow the tube. Do not force the needle.
-
Once the needle is properly positioned, slowly administer the this compound formulation.
-
Gently remove the needle.
-
Monitor the mouse for any signs of distress immediately after and for a few hours post-administration.
Tumor Growth Monitoring and Data Collection
Materials:
-
Digital calipers
-
Animal scale
Procedure:
-
Measure the tumor dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Record the body weight of each mouse at each measurement time point to monitor for toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, or immunohistochemistry for pharmacodynamic markers).
Experimental Workflow Diagram
Caption: A typical workflow for evaluating the efficacy of this compound in a subcutaneous xenograft model.
Conclusion
The administration of this compound in xenograft models is a critical step in the preclinical evaluation of its anti-cancer efficacy. By following the detailed protocols for model establishment, drug formulation and administration, and tumor growth monitoring, researchers can generate robust and reproducible data. The provided information, based on studies of similar TEAD inhibitors, suggests that this compound has the potential to inhibit tumor growth in cancers with a dysregulated Hippo pathway. Careful experimental design and execution are paramount to accurately assess the therapeutic potential of this novel class of inhibitors.
References
Troubleshooting & Optimization
TEAD-IN-13 Technical Support Center: Troubleshooting Solubility and Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals working with TEAD-IN-13, a potent and orally active TEAD inhibitor. Here you will find frequently asked questions and troubleshooting guides to address common challenges related to its solubility and stability during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For most in vitro studies, this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. DMSO is a polar aprotic solvent capable of dissolving a wide range of organic compounds.
Q2: What are the recommended storage conditions for this compound?
A2: this compound should be stored as a solid at -20°C for long-term stability. Stock solutions in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C. Before use, it is recommended to warm the vial to room temperature and centrifuge briefly to ensure all contents are at the bottom.
Q3: My this compound solution in DMSO appears to have precipitated after storage. What should I do?
A3: Precipitation of compounds in DMSO upon storage can occur, especially if the solution has absorbed moisture. To redissolve the compound, gently warm the solution to 37°C and vortex or sonicate for a few minutes. Always ensure the compound is fully dissolved before use. To prevent this, use anhydrous DMSO and ensure storage vials are tightly sealed.
Q4: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous medium for my cell culture experiment. How can I prevent this?
A4: This is a common issue when diluting a DMSO-solubilized compound into an aqueous buffer or cell culture medium. The dramatic change in solvent polarity can cause the compound to precipitate. Please refer to the detailed troubleshooting guide below for strategies to prevent this.
Troubleshooting Guides
Issue: this compound Precipitation in Aqueous Solutions
Precipitation of this compound upon dilution from a DMSO stock into aqueous media (e.g., PBS, cell culture medium) can significantly impact experimental results by reducing the effective concentration of the inhibitor.
Troubleshooting Steps:
-
Optimize the Dilution Process:
-
Serial Dilution in DMSO: Before adding to the aqueous medium, perform serial dilutions of your high-concentration DMSO stock in DMSO to get closer to your final working concentration.
-
Gradual Addition: Add the DMSO stock solution dropwise to the pre-warmed (37°C) aqueous medium while gently vortexing or stirring. This helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically ≤ 0.5%, to minimize solvent-induced cytotoxicity. A vehicle control with the same final DMSO concentration should always be included in your experiments.
-
-
Solubility Enhancement Techniques:
-
Use of Pluronic F-68: For challenging compounds, adding a small amount of a non-ionic surfactant like Pluronic F-68 (typically at a final concentration of 0.01-0.1%) to the aqueous medium can help to maintain solubility.
-
Sonication: After dilution, briefly sonicate the solution in a water bath sonicator to help dissolve any micro-precipitates.
-
-
Verify Solubility at Working Concentration:
-
It's crucial to visually inspect your final working solution for any signs of precipitation before adding it to your cells. A clear solution is essential for accurate and reproducible results.
-
Experimental Protocol: Preparation of this compound Working Solution for Cell-Based Assays
This protocol provides a general guideline for preparing a working solution of this compound from a DMSO stock for use in cell culture experiments.
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO. For example, to make 1 mL of a 10 mM stock, dissolve 4.6143 mg of this compound (MW: 461.43 g/mol ) in 1 mL of DMSO.
-
Vortex or sonicate until the solid is completely dissolved.
-
-
Prepare Intermediate Dilutions (if necessary):
-
Perform serial dilutions of the 10 mM stock solution in DMSO to create lower concentration stocks (e.g., 1 mM, 100 µM). This can make the final dilution into aqueous media more manageable and reduce the risk of precipitation.
-
-
Prepare the Final Working Solution:
-
Pre-warm your cell culture medium to 37°C.
-
To prepare a 10 µM working solution from a 10 mM stock, you will perform a 1:1000 dilution. Add 1 µL of the 10 mM this compound stock solution to 999 µL of the pre-warmed cell culture medium.
-
Immediately after adding the stock solution, gently vortex the tube to ensure rapid and thorough mixing.
-
Visually inspect the solution to ensure it is clear and free of any precipitate.
-
-
Cell Treatment:
-
Add the freshly prepared working solution to your cells.
-
Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.
-
Data Presentation
Table 1: General Solubility and Storage Recommendations for Small Molecule Inhibitors like this compound
| Parameter | Recommendation | Notes |
| Primary Solvent | Dimethyl Sulfoxide (DMSO), Anhydrous | High purity, anhydrous DMSO is recommended to prevent compound degradation and precipitation. |
| Stock Solution Conc. | 10-20 mM | Preparing a high-concentration stock minimizes the volume of DMSO added to aqueous solutions. |
| Solid Storage | -20°C, desiccated | Long-term storage in a freezer is recommended. The desiccant prevents moisture absorption. |
| Stock Solution Storage | -80°C, in aliquots | Aliquoting prevents multiple freeze-thaw cycles which can degrade the compound and affect solubility. |
| Aqueous Solution Stability | Prepare fresh for each experiment | The stability of this compound in aqueous media over time is not well characterized. Fresh preparation is crucial for reproducibility. |
Visualizations
Signaling Pathway
This compound is an inhibitor of the Hippo signaling pathway, which plays a crucial role in cell proliferation and apoptosis. The simplified pathway below illustrates the mechanism of action.
Caption: Simplified Hippo signaling pathway showing the inhibitory action of this compound.
Experimental Workflow
The following workflow outlines the key steps for preparing and using this compound in a typical cell-based experiment.
Caption: A standard workflow for preparing and using this compound in cell-based assays.
Technical Support Center: Optimizing TEAD-IN-13 Concentration for Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of TEAD-IN-13 in their experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and how does it work?
This compound is an orally active inhibitor of TEA Domain (TEAD) transcription factors. It functions by disrupting the interaction between TEAD proteins and their co-activators, YAP and TAZ. This disruption prevents the transcription of genes that are critical for cell proliferation and survival, making it a valuable tool for cancer research. The Hippo signaling pathway regulates cell proliferation and organ size, and its dysregulation is implicated in various cancers. When the Hippo pathway is inactive, the transcriptional co-activators YAP and TAZ translocate to the nucleus and bind to TEAD transcription factors, driving the expression of genes that promote tumor growth. TEAD [1]inhibitors, like this compound, block this interaction.
2. What is the recommended solvent for dissolving this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is a polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds and is miscible with water and cell culture media.
3.[2] How should I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution in 100% DMSO. For example, a 10 mM stock solution can be prepared and stored in aliquots to minimize freeze-thaw cycles. When preparing working solutions, the DMSO stock should be diluted in cell culture medium to the final desired concentration. It is crucial to ensure the final DMSO concentration in the cell culture does not exceed a level that is toxic to the cells, typically below 0.5%.
4. What is a good starting concentration for this compound in cell-based assays?
A good starting point for cell-based assays is to perform a dose-response experiment. Based on data for similar TEAD inhibitors, a concentration range of 0.1 nM to 10 µM is often used to determine the IC50 or EC50 value for the specific cell line and assay being used. For instance, the TEAD inhibitor K-975 has been shown to inhibit the proliferation of malignant pleural mesothelioma cell lines at concentrations ranging from 0.1 nM to 10,000 nM. Anoth[3]er TEAD inhibitor, VT107, showed a modest reduction in cell growth over 72 hours.
[4]Experimental Protocols
Cell Viability Assay (e.g., MTT Assay)
This protocol outlines a general procedure for assessing the effect of this compound on cell viability.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for YAP/TAZ and TEAD Target Genes
This protocol describes how to assess the effect of this compound on the protein levels of YAP/TAZ and downstream TEAD target genes like CTGF and CYR61.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-YAP, anti-TAZ, anti-CTGF, anti-CYR61, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Data Presentation
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent | Reported Solubility |
| This compound | DMSO | Data not explicitly found. General guidance for similar compounds suggests preparing stock solutions in the mM range. |
| K-975 | DMSO | 58 mg/mL (201.57 mM) |
| G[4]eneral Small Molecules | DMSO | Stock solutions are typically prepared at 10 mM. |
[5]Table 2: Effective Concentrations of TEAD Inhibitors in Cell-Based Assays
| Compound | Cell Line | Assay | Effective Concentration | Reference |
| K-975 | Malignant Pleural Mesothelioma | Proliferation | 0.1 - 10,000 nM | |
| V[3]T107 | NCI-H2052, NCI-H226 | Proliferation | Modest reduction at various doses | |
| P[6]an-TEAD inhibitors | NF2-deficient Mesothelioma | Spheroid Growth | Significant reduction at 10 µM |
##[6]# Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound Precipitation in Media | The concentration of this compound exceeds its solubility in the aqueous cell culture medium. The final DMSO concentration may be too low to maintain solubility. | - Prepare a more concentrated stock solution in DMSO to reduce the volume added to the medium. - Ensure the final DMSO concentration is sufficient to keep the compound in solution, but not so high as to be toxic to the cells (typically <0.5%). - Test the solubility of this compound in your specific cell culture medium before conducting large-scale experiments. |
| No Effect on Cell Viability | - The concentration of this compound is too low. - The cell line is not dependent on the Hippo-YAP-TEAD pathway for survival. - The incubation time is too short. - The compound has degraded. | - Increase the concentration range in your dose-response experiment. - Use a cell line known to be sensitive to TEAD inhibition (e.g., NF2-deficient mesothelioma cells). [7]- Increase the incubation time (e.g., up to 72 hours or longer). - Prepare fresh stock solutions and store them properly in aliquots at -80°C. Check for stability of the compound in your culture medium over the experiment's duration. |
| [8]High Background in Western Blot | - Non-specific antibody binding. - Insufficient blocking. | - Optimize the primary and secondary antibody concentrations. - Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk). |
| Inconsistent Results | - Variability in cell seeding density. - Inaccurate pipetting of the compound. - Fluctuations in incubator conditions. | - Ensure a uniform cell suspension before seeding. - Use calibrated pipettes and be meticulous when preparing serial dilutions. - Regularly monitor and maintain incubator temperature, CO2, and humidity levels. |
| Unexpected Off-Target Effects | Some TEAD inhibitors have been reported to have off-target effects. For example, verteporfin's cytotoxicity can be independent of YAP inhibition. VT-10[9]7 has shown off-target effects at higher concentrations. | - P[6]erform control experiments to confirm that the observed effects are due to TEAD inhibition. This can include using a structurally related but inactive compound as a negative control. - Investigate the effect of the inhibitor on other signaling pathways. |
| Drug Resistance | Cells may develop resistance to TEAD inhibitors through various mechanisms, such as the activation of bypass signaling pathways like the MAPK or JAK-STAT pathways. | - C[10]onsider combination therapies. For instance, combining TEAD inhibitors with MEK inhibitors has shown synergistic effects in blocking the proliferation of some cancer cell lines. |
##[10]# Visualizations
References
- 1. Novel Allosteric Effectors Targeting Human Transcription Factor TEAD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. embopress.org [embopress.org]
Technical Support Center: Troubleshooting Off-Target Effects and Other Common Issues with TEAD Inhibitors, Including Novel Compounds Like TEAD-IN-13
Disclaimer: Specific experimental data regarding the off-target effects and troubleshooting of TEAD-IN-13 are not extensively available in public literature. This guide is based on the general principles of TEAD biology, the known characteristics of other TEAD inhibitors, and standard pharmacological troubleshooting procedures. Researchers using this compound or other novel TEAD inhibitors should validate their findings with rigorous on-target and off-target engagement studies.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues researchers may encounter when working with TEAD inhibitors. Each question is followed by a step-by-step troubleshooting guide.
FAQ 1: My TEAD inhibitor, this compound, shows no effect on the expression of canonical TEAD target genes (e.g., CTGF, CYR61). What should I do?
Possible Causes and Troubleshooting Steps:
-
Compound Potency and Stability:
-
Question: Is the inhibitor active and used at the correct concentration?
-
Action:
-
Verify the IC50 of this compound, which is reported to be <100 nM[1]. Perform a dose-response experiment around this concentration.
-
Ensure the compound is properly stored and has not degraded. Prepare fresh stock solutions.
-
Consider the half-life of the compound in your experimental system. This compound has a reported half-life of 3.2 hours in mice, which may indicate a need for repeated dosing in longer cellular assays[1].
-
-
-
Cellular Uptake and Bioavailability:
-
Question: Is the inhibitor reaching its intracellular target?
-
Action: While direct measurement can be complex, you can infer target engagement using a Cellular Thermal Shift Assay (CETSA). This assay assesses target protein stabilization upon ligand binding.
-
-
On-Target Engagement:
-
Question: Is the inhibitor binding to TEAD proteins in the cell?
-
Action: Perform a CETSA to confirm that this compound is binding to and stabilizing TEAD proteins within the cell.
-
-
TEAD Isoform Specificity:
-
Question: Does my cell model express the TEAD isoform(s) targeted by the inhibitor?
-
Action:
-
There are four TEAD isoforms (TEAD1-4) with tissue-specific expression patterns[2].
-
Use Western Blot or qPCR to confirm the expression of TEAD isoforms in your cell line.
-
If this compound is isoform-selective, its effectiveness will depend on the TEAD profile of your cells.
-
-
-
Redundant or Compensatory Pathways:
-
Question: Are other signaling pathways compensating for TEAD inhibition?
-
Action: Investigate the activation of known resistance pathways, such as the MAPK or MYC signaling cascades, which can sometimes bypass the need for TEAD activity[3].
-
FAQ 2: I'm observing high levels of cytotoxicity or unexpected phenotypes that don't align with known Hippo pathway functions. How can I determine if these are off-target effects?
Possible Causes and Troubleshooting Steps:
-
Confirm On-Target Activity:
-
Question: At the concentration causing toxicity, is the inhibitor also modulating known TEAD targets?
-
Action: Perform a dose-response experiment measuring both cytotoxicity and the expression of TEAD target genes (e.g., CTGF, ANKRD1). If toxicity occurs at concentrations well below those required for on-target gene modulation, off-target effects are likely.
-
-
Use of Controls:
-
Question: Can the phenotype be recapitulated by a different method of TEAD inhibition?
-
Action:
-
Use siRNA or shRNA to knock down all TEAD isoforms and see if this phenocopies the effect of this compound.
-
Compare the effects of this compound with other structurally different, well-characterized TEAD inhibitors.
-
-
-
Identify Potential Off-Targets:
-
Question: What other proteins might this compound be binding to?
-
Action:
-
Perform proteomic-based target identification assays, such as chemical proteomics or thermal proteome profiling (TPP), to identify the direct binding partners of this compound in an unbiased manner.
-
For covalent inhibitors, mass spectrometry-based cysteine profiling can identify other proteins being modified[4].
-
-
-
Rescue Experiments:
-
Question: Can the toxic phenotype be rescued?
-
Action: If a specific off-target is identified, attempt to rescue the phenotype by overexpressing a drug-resistant mutant of that off-target or by inhibiting a downstream effector of the off-target pathway.
-
FAQ 3: My results with this compound are inconsistent between experiments. What are the potential sources of variability?
Possible Causes and Troubleshooting Steps:
-
Experimental Conditions:
-
Question: Are my cell culture and treatment conditions consistent?
-
Action:
-
Cell Density: The activity of the Hippo pathway is highly sensitive to cell density. Ensure that cells are seeded at the same density and treated at a consistent level of confluency for all experiments.
-
Serum Concentration: Components in serum can affect signaling pathways and compound availability. Use a consistent serum batch and concentration.
-
Compound Preparation: Prepare fresh dilutions of this compound for each experiment from a validated stock.
-
-
-
Assay Timing:
-
Question: Am I measuring the effects at the optimal time point?
-
Action: Perform a time-course experiment to determine the optimal duration of treatment for observing changes in target gene expression or desired phenotype.
-
-
Cell Line Stability:
-
Question: Has my cell line's phenotype drifted over time?
-
Action: Use low-passage number cells and periodically verify the expression of key pathway components (e.g., YAP, TAZ, TEADs) and the cell line's response to a positive control stimulus.
-
Data Presentation
Table 1: Key TEAD Target Genes for Validating On-Target Activity
| Gene Symbol | Full Name | Function in Hippo Pathway | Recommended Assay |
| CTGF | Connective Tissue Growth Factor | Pro-proliferative and pro-fibrotic; a canonical YAP/TAZ-TEAD target. | qPCR, ELISA |
| CYR61 | Cysteine-Rich Angiogenic Inducer 61 | Regulates cell proliferation, migration, and adhesion. | qPCR, Western Blot |
| ANKRD1 | Ankyrin Repeat Domain 1 | Involved in cell growth and differentiation. | qPCR, Western Blot |
| AXL | AXL Receptor Tyrosine Kinase | Promotes cell survival, proliferation, and migration. | qPCR, Western Blot |
Table 2: Potential Mechanisms of Resistance to TEAD Inhibition
| Mechanism | Description | Key Mediators | Suggested Validation Approach |
| Compensatory Signaling Pathway Activation | Other oncogenic pathways are upregulated to bypass the dependency on TEAD-mediated transcription. | MAPK, MYC, PI3K/AKT | Western Blot for phosphorylated ERK, AKT; qPCR for MYC target genes. |
| Upregulation of YAP/TAZ | Increased levels of the TEAD co-activators can overcome competitive inhibition at the TEAD interface. | YAP, TAZ | Western Blot or immunofluorescence for total and nuclear YAP/TAZ. |
| TEAD Isoform Switching | Cells may switch their dependency to a TEAD isoform that is less sensitive to the specific inhibitor. | TEAD1-4 | qPCR or Western Blot for all four TEAD isoforms. |
| Drug Efflux | Increased expression of multidrug resistance pumps can reduce the intracellular concentration of the inhibitor. | ABC Transporters | qPCR for genes like ABCB1; use of efflux pump inhibitors in combination with this compound. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is to verify that this compound binds to TEAD proteins in a cellular context.
-
Cell Treatment: Culture cells to ~80% confluency. Treat one group with this compound at the desired concentration (e.g., 10x IC50) and a control group with vehicle (e.g., DMSO) for 1-2 hours.
-
Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in a suitable lysis buffer with protease inhibitors. Lyse the cells through freeze-thaw cycles.
-
Heat Challenge: Aliquot the cell lysates. Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by immediate cooling on ice.
-
Separation of Soluble and Aggregated Fractions: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble TEAD protein at each temperature by Western Blot using a TEAD-specific antibody.
-
Interpretation: A shift in the melting curve to higher temperatures for the this compound-treated samples compared to the vehicle control indicates that the inhibitor is binding to and stabilizing the TEAD protein.
Protocol 2: Quantitative PCR (qPCR) for TEAD Target Gene Expression
This protocol measures the functional output of TEAD inhibition.
-
Cell Seeding and Treatment: Seed cells at a consistent density. Once they reach the desired confluency (e.g., 50-60%), treat with a dose-range of this compound or vehicle control for a predetermined time (e.g., 24 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit).
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green master mix, cDNA template, and primers specific for your target genes (CTGF, CYR61, etc.) and a housekeeping gene (GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing the treated samples to the vehicle control.
-
Interpretation: A dose-dependent decrease in the mRNA levels of TEAD target genes indicates successful on-target inhibition.
Mandatory Visualizations
Caption: The Hippo Signaling Pathway and the site of action for TEAD inhibitors like this compound.
Caption: A logical workflow for troubleshooting unexpected results with a novel TEAD inhibitor.
Caption: Conceptual diagram illustrating on-target vs. potential off-target effects of this compound.
References
how to minimize Tead-IN-13 toxicity in cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize cellular toxicity when working with TEAD-IN-13.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active small molecule inhibitor of TEAD (Transcriptional Enhanced Associate Domain) transcription factors.[1][2] It has a reported half-maximal inhibitory concentration (IC50) of less than 100 nM.[1][2][3] TEAD proteins are key downstream effectors of the Hippo signaling pathway, which plays a crucial role in regulating cell proliferation, apoptosis, and organ size. While the precise mechanism of this compound is not yet fully detailed in publicly available literature, many TEAD inhibitors function by targeting a lipid pocket on TEAD proteins, preventing their auto-palmitoylation, a post-translational modification essential for their interaction with the co-activator YAP and subsequent transcriptional activity.
Q2: What are the potential causes of this compound toxicity in cells?
A2: Cellular toxicity associated with this compound can stem from several factors:
-
On-target toxicity: The intended inhibition of the YAP/TAZ-TEAD pathway can lead to cell death or growth arrest, particularly in cell lines that are dependent on this pathway for survival.
-
Off-target effects: The inhibitor may bind to other cellular proteins, disrupting their function and leading to unintended toxicities.
-
High concentrations: Using concentrations significantly above the optimal range can induce non-specific cytotoxic effects.
-
Prolonged exposure: Continuous exposure to the inhibitor may disrupt essential cellular processes over time.
-
Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at concentrations above 0.1-0.5%.
-
Compound instability: Degradation of the inhibitor in culture media could lead to the formation of more toxic byproducts.
Q3: Are there known class-effects for TEAD inhibitors that I should be aware of?
A3: Yes, some studies on TEAD inhibitors suggest that kidney toxicity could be a potential class effect. This is thought to be related to the role of certain TEAD paralogs, such as TEAD3, in kidney development and function. While this is more of a concern for in vivo studies, it highlights the importance of assessing the effects of TEAD inhibitors on kidney-derived cell lines if they are relevant to your research. Additionally, some covalent TEAD inhibitors have been reported to have non-specific cell toxicity at high concentrations.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating this compound-induced cytotoxicity.
| Issue | Potential Cause | Recommended Action |
| High levels of cell death observed at expected effective concentrations. | Inhibitor concentration is too high for the specific cell line. | Perform a dose-response experiment to determine the optimal, non-toxic concentration. Test a broad range of concentrations (e.g., 0.01 µM to 50 µM). |
| Prolonged exposure to the inhibitor. | Conduct a time-course experiment to find the minimum exposure time required to achieve the desired biological effect. | |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration is below 0.1% in your culture medium. Run a vehicle-only control (cells treated with the same amount of DMSO as the highest inhibitor concentration). | |
| Inconsistent results between experiments. | Inhibitor instability in stock solution or culture medium. | Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles. Assess the stability of the compound in your specific culture medium over the time course of your experiment. |
| Cell line variability. | Ensure consistent cell passage number and confluency at the start of each experiment. | |
| No observable effect of the inhibitor, even at high concentrations. | Inhibitor is not cell-permeable in your cell line. | While this compound is described as orally active, which implies cell permeability, this can vary between cell types. Consider performing a cellular uptake assay if possible. |
| The chosen cell line is not dependent on the YAP/TAZ-TEAD pathway. | Confirm the expression and nuclear localization of YAP/TAZ in your cell line. Use a positive control cell line known to be sensitive to TEAD inhibition. |
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Reference |
| IC50 | < 100 nM | |
| Molecular Weight | 461.43 g/mol | |
| Molecular Formula | C23H22F3N | |
| Half-life (mouse) | 3.2 hours |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using a Dose-Response Assay
Objective: To identify the concentration range of this compound that effectively inhibits the target pathway without causing significant cytotoxicity.
Materials:
-
Cell line of interest
-
Complete culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: a. Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. b. Incubate for 24 hours to allow for cell attachment.
-
Inhibitor Treatment: a. Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a wide range of final concentrations (e.g., from 0.01 µM to 50 µM). b. Include a "vehicle control" (medium with the same concentration of DMSO as the highest inhibitor concentration) and a "no-treatment control" (medium only). c. Carefully remove the medium from the wells and add the medium containing the different concentrations of this compound.
-
Incubation: a. Incubate the plate for a duration relevant to your primary experiment (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment: a. At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions. b. Incubate for the recommended time. c. Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: a. Normalize the data to the vehicle control to determine the percentage of cell viability for each concentration. b. Plot the percentage of cell viability against the log of the inhibitor concentration to generate a dose-response curve. c. Determine the IC50 for cytotoxicity (the concentration that reduces cell viability by 50%). The optimal working concentration for your experiments should be well below this value.
Visualizations
Caption: Simplified Hippo-YAP-TEAD signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for systematically troubleshooting and minimizing this compound-induced cytotoxicity in cell culture experiments.
References
Tead-IN-13 experimental variability and controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with the TEAD inhibitor, TEAD-IN-13.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of the TEA Domain (TEAD) family of transcription factors.[1] These transcription factors are the downstream effectors of the Hippo signaling pathway.[2] In a state of pathway-off, the transcriptional co-activators YAP and TAZ translocate to the nucleus and bind to TEAD, leading to the expression of genes that promote cell proliferation and inhibit apoptosis.[3][4] Dysregulation of the Hippo pathway, leading to hyperactivity of the YAP/TAZ-TEAD complex, is implicated in the development and progression of various cancers.[1] this compound is designed to disrupt the protein-protein interaction between YAP/TAZ and TEAD, thereby inhibiting TEAD-dependent transcription and suppressing tumor growth.[3][5]
Q2: How should I prepare and store this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[6][7] It is crucial to note that the final concentration of DMSO in your cell culture medium should be kept low (generally below 0.1%) to avoid solvent-induced cytotoxicity. Store the DMSO stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles. The stability of this compound in cell culture media at 37°C should be experimentally determined, as prolonged incubation might affect its potency.[8]
Q3: Which cell lines are suitable for testing this compound?
The choice of cell line is critical for a successful experiment. Cell lines with known Hippo pathway alterations, such as NF2 mutations (e.g., NCI-H226, MSTO-211H) or YAP/TAZ amplification/fusions, are generally more sensitive to TEAD inhibitors.[1][9] It is advisable to include both sensitive (Hippo-dysregulated) and resistant (Hippo-wildtype) cell lines in your experimental design to determine the specificity of this compound.
Experimental Protocols & Data Presentation
Below are generalized protocols for key experiments involving TEAD inhibitors. These should be optimized for your specific cell lines and experimental conditions when using this compound.
Cell Viability/Cytotoxicity Assay
Objective: To determine the effect of this compound on cell proliferation and viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the course of the experiment.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plates for a predetermined period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable method, such as a resazurin-based assay or a commercial cytotoxicity kit.[9][10]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Table 1: Example IC50 Values for TEAD Inhibitors in Various Cancer Cell Lines
| Cell Line | Hippo Pathway Status | Example TEAD Inhibitor | Reported IC50 (nM) |
| NCI-H226 | NF2 mutant | IAG933 | 11 - 26[9] |
| MSTO-211H | LATS1/2 loss-of-function | IAG933 | 11 - 26[9] |
| OVCAR-8 | YAP/TAZ-dependent | GNE-7883 | ~10[11] |
| PC-3 | Pancreatic Cancer | Compound 1 | 10 - 50 µM[12] |
| HepG2 | Hepatocellular Carcinoma | Compound 1 | 10 - 50 µM[12] |
Note: These values are for other TEAD inhibitors and should be considered as a reference. The IC50 for this compound must be determined experimentally.
Gene Expression Analysis
Objective: To confirm that this compound inhibits the expression of known YAP/TAZ-TEAD target genes.
Protocol:
-
Cell Treatment: Treat cells with this compound at a concentration around its IC50 value for a specific duration (e.g., 24 hours). Include a vehicle control.
-
RNA Extraction: Isolate total RNA from the cells.
-
Gene Expression Analysis: Perform quantitative real-time PCR (qRT-PCR) or RNA sequencing to measure the expression levels of canonical TEAD target genes such as CTGF, CYR61, and ANKRD1.[9]
-
Data Analysis: Normalize the expression of target genes to a housekeeping gene and compare the relative expression levels between this compound-treated and vehicle-treated cells.[13]
Troubleshooting Guide
Issue 1: High Variability in IC50 Values
| Possible Cause | Troubleshooting Steps |
| Inconsistent cell seeding density | Ensure a uniform single-cell suspension before seeding. Use a multichannel pipette for consistency. |
| Edge effects in 96-well plates | Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Compound precipitation | Visually inspect the media after adding the compound. If precipitation occurs, consider using a lower concentration or a different solubilizing agent. |
| Instability of the compound in culture | Perform a time-course experiment to assess the stability of this compound in your cell culture medium at 37°C. |
Issue 2: No or Weak Inhibition of TEAD Target Genes
| Possible Cause | Troubleshooting Steps |
| Suboptimal compound concentration | Test a range of concentrations around the determined IC50 value. |
| Inappropriate time point for analysis | Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal time for observing changes in gene expression. |
| Cell line is not dependent on TEAD signaling | Confirm the Hippo pathway status of your cell line. Use a positive control cell line known to be sensitive to TEAD inhibition. |
| Poor RNA quality | Assess RNA integrity before proceeding with gene expression analysis. |
Issue 3: Off-Target Effects or Unexpected Cytotoxicity
| Possible Cause | Troubleshooting Steps |
| Non-specific toxicity of the compound | Test the effect of this compound on a TEAD-independent cell line. A significant effect may indicate off-target toxicity. |
| High DMSO concentration | Ensure the final DMSO concentration in the culture medium is below cytotoxic levels (typically <0.1%). |
| Interaction with other cellular components | Consider performing proteomic or transcriptomic analyses to identify potential off-target interactions.[14] |
Visualizations
Caption: The Hippo Signaling Pathway and the mechanism of action of this compound.
Caption: A general experimental workflow for characterizing this compound.
Caption: A flowchart for troubleshooting common issues in this compound experiments.
References
- 1. Frontiers | Targeting TEAD in cancer [frontiersin.org]
- 2. SARS-CoV-2 NSP13 interacts with TEAD to suppress Hippo-YAP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Celastrol as a Novel YAP-TEAD Inhibitor for Cancer Therapy by High Throughput Screening with Ultrasensitive YAP/TAZ–TEAD Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a subtype-selective, covalent inhibitor against palmitoylation pocket of TEAD3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting YAP/TAZ-TEAD protein-protein interactions using fragment-based and computational modeling approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Direct and selective pharmacological disruption of the YAP–TEAD interface by IAG933 inhibits Hippo-dependent and RAS–MAPK-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LIVE/DEAD Viability/Cytotoxicity Kit for mammalian cells | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. biorxiv.org [biorxiv.org]
Technical Support Center: Improving the In Vivo Half-Life of TEAD Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo half-life of TEAD inhibitors, using TEAD-IN-13 as a representative example.
Troubleshooting Guides
Issue: My TEAD inhibitor shows potent in vitro activity but has a very short in vivo half-life.
Question: We have identified a promising TEAD inhibitor, "this compound," with nanomolar potency in our cell-based assays. However, in our initial mouse pharmacokinetic (PK) studies, the compound has a half-life of less than one hour, which is too short for our desired in vivo efficacy model. What are the likely causes and how can we address this?
Answer: A short in vivo half-life for a potent in vitro compound is a common challenge in drug discovery. The primary causes are typically rapid clearance through metabolism or excretion. Here’s a systematic approach to troubleshoot and address this issue:
1. Characterize the Pharmacokinetic Profile:
-
Initial Step: The first step is to thoroughly understand the compound's PK properties. A standard in vivo PK study in rodents (e.g., mice or rats) with both intravenous (IV) and oral (PO) administration is crucial.
-
Rationale: IV administration helps determine the intrinsic clearance (CL) and volume of distribution (Vss), which are key parameters governing the half-life (t½ ≈ 0.693 * Vss / CL). Oral administration provides information on bioavailability (F%) and the contribution of first-pass metabolism.
2. Investigate Metabolic Stability:
-
Initial Step: Assess the in vitro metabolic stability of this compound.
-
Experimental Protocol:
-
Liver Microsomes: Incubate the compound with liver microsomes from different species (e.g., mouse, rat, human) to identify species differences and determine the intrinsic clearance rate.
-
Hepatocytes: Use primary hepatocytes to assess both Phase I (e.g., CYP450-mediated oxidation) and Phase II (e.g., glucuronidation, sulfation) metabolism.
-
-
Troubleshooting:
-
High Clearance in Microsomes: If the compound is rapidly metabolized in microsomes, it suggests susceptibility to Phase I metabolism. The next step is to identify the specific metabolic "soft spots" on the molecule.
-
High Clearance in Hepatocytes but not Microsomes: This points towards Phase II metabolism or potential transporter-mediated clearance.
-
3. Identify Metabolic "Soft Spots":
-
Initial Step: Pinpoint the specific site(s) on the this compound molecule that are being modified by metabolic enzymes.
-
Experimental Protocol:
-
Metabolite Identification Studies: Use analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS) to identify the structures of metabolites formed in in vitro (microsomes, hepatocytes) and in vivo (plasma, urine, feces) samples.
-
-
Optimization Strategy: Once the metabolic soft spots are identified, medicinal chemists can modify the structure at these positions to block or slow down metabolism. This could involve:
-
Deuteration: Replacing a hydrogen atom with a deuterium (B1214612) at a metabolically active site.
-
Introducing Electron-Withdrawing Groups: To decrease the electron density at an aromatic ring susceptible to oxidation.
-
Steric Hindrance: Adding a bulky group near the metabolic site to prevent enzyme access.
-
4. Explore Formulation Strategies:
-
Initial Step: If chemical modification is not feasible or desirable, formulation strategies can significantly improve the in vivo half-life and exposure.[1][2]
-
Troubleshooting & Optimization:
-
Poor Aqueous Solubility: For orally administered compounds, poor solubility can lead to low absorption and apparent high clearance.
-
Solution: Consider lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) or formulating the compound as an amorphous solid dispersion.[3]
-
-
Rapid Absorption and Elimination: For parenteral administration (e.g., subcutaneous or intramuscular), a standard solution might result in a rapid peak concentration followed by fast elimination.
-
Frequently Asked Questions (FAQs)
Q1: What is the target TEAD signaling pathway?
A1: The Hippo signaling pathway is a key regulator of organ size and tissue homeostasis. Its dysregulation is implicated in cancer development. The core of the pathway involves a kinase cascade that ultimately phosphorylates and inactivates the transcriptional co-activators YAP and TAZ. When the pathway is inactive, YAP/TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors (TEAD1-4) to drive the expression of genes involved in cell proliferation and survival. TEAD inhibitors aim to disrupt the interaction between TEAD and YAP/TAZ, thereby suppressing oncogenic gene transcription.
References
Technical Support Center: Small Molecule TEAD Inhibitors
Welcome to the technical support center for small molecule TEAD inhibitors. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experiments with TEAD inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the most common mechanisms of acquired resistance to TEAD inhibitors?
A1: A primary mechanism of acquired resistance to small molecule TEAD inhibitors is the hyperactivation of the MAPK pathway.[1][2][3] This can occur through mutations in genes that regulate the MAPK and JAK-STAT signaling pathways.[1][4] Hyperactivation of the MAPK pathway can reinstate the expression of a subset of YAP/TAZ target genes, thereby bypassing the inhibitory effect of the TEAD inhibitor.[1][2][3] Additionally, the transcriptional co-repressor VGLL4 has been identified as a key determinant in the cellular response to certain TEAD inhibitors.[5][6]
Q2: What are the known toxicities associated with TEAD inhibitors?
A2: A significant safety concern with TEAD inhibitors is potential kidney toxicity, which may be a class effect, particularly for pan-TEAD inhibitors.[7][8][9] This renal toxicity is generally considered reversible and can often be managed through adjustments in the dosing regimen.[8] The specific TEAD paralog being targeted is a critical factor, with inhibition of TEAD3 being linked as a major driver of podocyte effacement and subsequent kidney toxicity.[10] Therefore, isoform-specific inhibitors may offer a better safety profile.[8][9]
Q3: Are there off-target effects to be aware of when using TEAD inhibitors?
A3: Yes, off-target effects are an important consideration and can limit the clinical utility of some compounds. For instance, while verteporfin was identified as an inhibitor of the YAP-TEAD interaction, its cytotoxic effects have been shown to be independent of YAP inhibition in several cancer models, indicating significant off-target activity.[11] It is crucial to profile the selectivity of any new TEAD inhibitor to understand its potential for off-target effects.
Q4: What is the difference between a pan-TEAD inhibitor and an isoform-selective inhibitor, and which is better?
A4: Pan-TEAD inhibitors target all four TEAD paralogs (TEAD1, TEAD2, TEAD3, and TEAD4), while isoform-selective inhibitors are designed to target one or a subset of these paralogs. Pan-TEAD inhibition is hypothesized to be more effective in blocking oncogenic signaling, but it may also carry a higher risk of toxicity, such as the aforementioned kidney damage.[8][9] The choice between a pan-TEAD and an isoform-selective inhibitor depends on the specific research question or therapeutic context. For example, a TEAD1/4 inhibitor might provide a better balance of anti-neoplastic activity and reduced toxicity compared to a pan-inhibitor or a TEAD1-only inhibitor.[10]
Q5: My TEAD inhibitor does not seem to be disrupting the YAP-TEAD interaction in my assay. What could be the reason?
A5: Interestingly, not all TEAD inhibitors function by directly blocking the YAP-TEAD protein-protein interaction. Some small molecules that bind to the TEAD lipid pocket may exert their inhibitory effects through alternative mechanisms. For instance, certain sulfonamide-containing compounds have been shown to act as "molecular glues," enhancing the interaction between TEAD and the transcriptional repressor VGLL4.[6][12][13] This enhanced TEAD-VGLL4 interaction can outcompete the YAP-TEAD complex, leading to the repression of target gene expression and an anti-proliferative effect.[6][12] Therefore, it is important to consider multiple mechanisms of action when evaluating a novel TEAD inhibitor.
Troubleshooting Guides
Problem 1: High background or low signal-to-noise in biochemical assays (e.g., TR-FRET, AlphaLISA).
| Potential Cause | Recommended Solution |
| Substrate/Reagent Instability | Prepare fresh reagents for each experiment and store them according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. |
| Reagent Contamination | Use high-purity reagents and sterile, dedicated solutions. Ensure that pipette tips are clean and not a source of cross-contamination. |
| Non-specific Binding | Include a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) in your assay buffer to reduce non-specific interactions. |
| Incorrect Reagent Concentration | Titrate your assay components, including the protein, substrate, and detection reagents, to determine the optimal concentrations for a robust assay window. |
Problem 2: High variability between replicate wells in cell-based assays.
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | Ensure your pipettes are properly calibrated. For small volumes, use low-retention tips and pre-wet the tips before dispensing. |
| Inadequate Mixing | Gently mix the contents of the wells after each reagent addition by tapping the plate or using an orbital shaker at a low speed. |
| Edge Effects | To minimize evaporation from the outer wells of a microplate, which can concentrate reagents, either avoid using the outermost wells or fill them with a buffer or sterile water.[14] |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding and use a consistent seeding density across all wells. |
Problem 3: Lack of correlation between biochemical and cell-based assay results.
| Potential Cause | Recommended Solution |
| Poor Cell Permeability of the Inhibitor | The compound may have potent biochemical activity but may not efficiently cross the cell membrane. Consider performing cell permeability assays (e.g., PAMPA) or modifying the compound to improve its physicochemical properties. |
| Cellular Efflux Pumps | The inhibitor may be a substrate for efflux pumps like P-glycoprotein (MDR1), which actively transport the compound out of the cell. This can be tested using efflux pump inhibitors. |
| Metabolic Instability | The inhibitor may be rapidly metabolized by the cells into an inactive form. Conduct metabolic stability assays using liver microsomes or hepatocytes. |
| Alternative Cellular Mechanisms | As mentioned in the FAQs, the inhibitor might have a different mechanism of action in a cellular context (e.g., cofactor switching) that is not captured by a simple biochemical binding assay. |
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for YAP-TEAD Interaction
-
Reagents and Materials:
-
Recombinant purified His-tagged TEAD protein
-
Recombinant purified GST-tagged YAP protein
-
Anti-His antibody conjugated to a FRET donor (e.g., Terbium cryptate)
-
Anti-GST antibody conjugated to a FRET acceptor (e.g., d2)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20)
-
TEAD inhibitor compounds
-
384-well low-volume microplates
-
TR-FRET compatible plate reader
-
-
Procedure:
-
Prepare a solution of His-TEAD and GST-YAP in assay buffer.
-
Add the TEAD inhibitor at various concentrations to the wells of the microplate.
-
Add the His-TEAD and GST-YAP protein mixture to the wells.
-
Incubate at room temperature for a specified period (e.g., 60 minutes) to allow for protein-protein interaction and inhibitor binding.
-
Add the anti-His-donor and anti-GST-acceptor antibody mixture to the wells.
-
Incubate for another period (e.g., 60 minutes) at room temperature, protected from light.
-
Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio and determine the IC50 values for the inhibitors.
-
Visualizations
References
- 1. embopress.org [embopress.org]
- 2. Identification of resistance mechanisms to small-molecule inhibition of TEAD-regulated transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. embopress.org [embopress.org]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Targeting the Hippo pathway in cancer: kidney toxicity as a class effect of TEAD inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pipeline to evaluate YAP-TEAD inhibitors indicates TEAD inhibition represses NF2-mutant mesothelioma | Life Science Alliance [life-science-alliance.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: TEAD-IN-13 Protocol Refinement for Specific Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing TEAD-IN-13, a potent, orally active pan-TEAD inhibitor. The information provided will assist in refining experimental protocols for specific cell lines and addressing common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the TEA Domain (TEAD) family of transcription factors (TEAD1-4). The Hippo signaling pathway's downstream effectors, YAP and TAZ, act as transcriptional co-activators that bind to TEAD proteins to drive the expression of genes involved in cell proliferation and survival.[1] this compound disrupts the YAP/TAZ-TEAD interaction, thereby inhibiting TEAD-dependent gene transcription and suppressing the growth of cancer cells that are reliant on this pathway. While the exact binding mode of this compound is not detailed in publicly available literature, many TEAD inhibitors function by targeting the central lipid pocket of TEAD proteins, which is crucial for their stability and interaction with YAP/TAZ.[2]
Q2: I am not observing the expected inhibitory effect of this compound on my cell line. What are the possible reasons and solutions?
A2: Several factors could contribute to a lack of inhibitory effect. Here are some common causes and troubleshooting steps:
-
Suboptimal Inhibitor Concentration: The effective concentration of this compound can vary significantly between cell lines. It is recommended to perform a dose-response experiment to determine the optimal IC50 value for your specific cell line. Start with a broad range of concentrations (e.g., 1 nM to 10 µM) to identify the effective range.
-
Cell Line Dependence on the Hippo-YAP/TAZ Pathway: Not all cell lines are dependent on the Hippo-YAP/TAZ-TEAD signaling axis for their proliferation and survival. Confirm that your cell line of interest has a dysregulated Hippo pathway (e.g., mutations in NF2, LATS1/2, or YAP/TAZ overexpression). You can assess the baseline activity of the pathway by measuring the expression of known TEAD target genes such as CTGF, CYR61, and ANKRD1.[1]
-
Inhibitor Instability: Small molecule inhibitors can be unstable in cell culture media, especially during long-term incubations.[3] It is advisable to prepare fresh dilutions of this compound from a DMSO stock for each experiment. For long-term experiments (e.g., >24 hours), consider replenishing the media with fresh inhibitor.
-
Drug Resistance Mechanisms: Cancer cells can develop resistance to TEAD inhibitors. One identified mechanism is the hyperactivation of the MAPK pathway, which can partially restore the expression of a subset of YAP/TAZ target genes.[4][5][6] If you suspect resistance, consider combination therapies, such as co-treatment with a MEK inhibitor.[5]
Q3: I am observing significant off-target toxicity in my experiments. How can I mitigate this?
A3: Off-target toxicity is a common concern with small molecule inhibitors. Here are some strategies to minimize it:
-
Optimize Inhibitor Concentration: Use the lowest effective concentration of this compound that achieves the desired level of TEAD inhibition. A thorough dose-response analysis is crucial.
-
Reduce Incubation Time: Determine the minimum incubation time required to observe the desired biological effect. Shorter exposure times can reduce cumulative off-target effects.
-
Solvent Control: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is not exceeding the tolerance level of your cell line (typically <0.5%).[7] Always include a vehicle-only control in your experiments.
-
Use a Negative Control Compound: If available, use a structurally similar but inactive analog of this compound as a negative control to differentiate between on-target and off-target effects.[8]
Q4: How can I confirm that this compound is inhibiting TEAD activity in my cells?
A4: To confirm the on-target activity of this compound, you can perform the following experiments:
-
Gene Expression Analysis: Measure the mRNA levels of well-established TEAD target genes, such as CTGF, CYR61, and ANKRD1, using quantitative real-time PCR (qRT-PCR). A significant reduction in the expression of these genes upon treatment with this compound indicates target engagement.[1]
-
Western Blotting: While TEAD inhibitors may not always lead to a decrease in total TEAD protein levels, you can assess the phosphorylation status of YAP (at Ser127) as an upstream indicator of Hippo pathway activity.[9] However, the most direct readout is the downstream gene expression.
-
Reporter Assays: Utilize a luciferase reporter construct driven by a TEAD-responsive element (e.g., 8xGTIIC-luciferase) to directly measure the transcriptional activity of TEAD. A decrease in luciferase activity upon this compound treatment would confirm its inhibitory effect.[10]
Quantitative Data for TEAD Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values for various TEAD inhibitors in different cancer cell lines. Note that data for this compound is limited in the public domain; therefore, data for other well-characterized pan-TEAD inhibitors are provided as a reference to guide starting concentrations for your experiments.
| Inhibitor | Cell Line | Assay Type | Potency (nM) | Reference |
| This compound | Not Specified | Biochemical Assay | < 100 | [9] |
| IAG933 | MSTO-211H (Mesothelioma) | Gene Expression (24h) | 11-26 | [11] |
| IAG933 | NCI-H226 (Mesothelioma) | Gene Expression (24h) | 11-26 | [11] |
| IAG933 | MSTO-211H (Mesothelioma) | Proliferation (72h) | 73 | [11] |
| VT-107 | NCI-H2052 (Mesothelioma) | Not Specified | Nanomolar range | [4] |
| VT-107 | NCI-H226 (Mesothelioma) | Not Specified | Nanomolar range | [4] |
| GNE-7883 | OVCAR-8 (Ovarian) | Proliferation | 115 | [12] |
| GNE-7883 | NCI-H226 (Mesothelioma) | Proliferation | 333 | [12] |
| K-975 | Not Specified | Not Specified | Not Specified | [10] |
| IK-930 (TEAD1-specific) | Not Specified | Not Specified | Not Specified | [10] |
| BPI-460372 | Various Cancer Cell Lines | Proliferation | 50-200 | [13] |
| JM7 | NCI-H226 (Mesothelioma) | Not Specified | Not Specified | [2] |
| JM7 | MDA-MB-231 (Breast) | Not Specified | Not Specified | [2] |
| JM7 | OVCAR-8 (Ovarian) | Not Specified | Not Specified | [2] |
Experimental Protocols
Adapted General Protocol for this compound Treatment in Adherent Cell Lines
This protocol is a generalized guideline based on methodologies for other pan-TEAD inhibitors. It is crucial to optimize these parameters for each specific cell line and experimental setup.
1. Materials:
-
This compound (CAS: 3034813-74-3)[9]
-
Anhydrous DMSO
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS)
-
96-well, 24-well, or 6-well tissue culture plates
-
Reagents for downstream analysis (e.g., cell viability assay kit, RNA extraction kit, qRT-PCR reagents)
2. Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
3. Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh complete medium.
-
Perform a cell count and determine cell viability.
-
Seed the cells into the appropriate culture plates at a density that will allow for logarithmic growth during the course of the experiment. The optimal seeding density should be determined empirically for each cell line.
4. This compound Treatment:
-
Allow the cells to adhere and recover for 24 hours after seeding.
-
Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM stock solution. Ensure the final DMSO concentration in the medium is consistent across all conditions and does not exceed 0.5%.
-
Include a vehicle control (medium with the same final concentration of DMSO as the inhibitor-treated wells).
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours). The incubation time should be optimized based on the experimental endpoint.
5. Downstream Analysis:
-
Cell Viability/Proliferation Assay:
-
At the end of the incubation period, assess cell viability using a suitable method such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).
-
Follow the manufacturer's instructions for the chosen assay.
-
Measure the absorbance or luminescence to determine the percentage of viable cells relative to the vehicle control.
-
Calculate the IC50 or GI50 value from the dose-response curve.
-
-
Gene Expression Analysis (qRT-PCR):
-
After the desired treatment duration, wash the cells with PBS and lyse them directly in the well using a suitable lysis buffer for RNA extraction.
-
Purify the total RNA according to the manufacturer's protocol of the RNA extraction kit.
-
Synthesize cDNA from the purified RNA.
-
Perform qRT-PCR using primers for TEAD target genes (e.g., CTGF, CYR61, ANKRD1) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Analyze the relative gene expression changes using the ΔΔCt method.
-
Visualizations
Caption: The Hippo-YAP/TAZ-TEAD signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for treating cell lines with this compound.
Caption: A troubleshooting decision tree for unexpected results with this compound.
References
- 1. blog.cellsignal.com [blog.cellsignal.com]
- 2. Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Identification of resistance mechanisms to small-molecule inhibition of TEAD-regulated transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. resources.biomol.com [resources.biomol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Pipeline to evaluate YAP-TEAD inhibitors indicates TEAD inhibition represses NF2-mutant mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. YAP/pan-TEAD inhibitor has activity in Hippo-driven cancer models | BioWorld [bioworld.com]
- 12. mdpi.com [mdpi.com]
- 13. medkoo.com [medkoo.com]
addressing resistance to Tead-IN-13 treatment
Welcome to the technical support center for TEAD-IN-13. This resource provides troubleshooting guidance and detailed protocols to help researchers address challenges encountered during their experiments, with a focus on overcoming treatment resistance.
FAQs - General Questions
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor targeting the TEA Domain (TEAD) family of transcription factors (TEAD1-4).[1][2] In the Hippo signaling pathway, the transcriptional co-activators YAP and TAZ, when translocated to the nucleus, bind to TEAD proteins to initiate the transcription of genes involved in cell proliferation and survival.[3][4][5] this compound is designed to disrupt the YAP/TAZ-TEAD interaction, thereby inhibiting the transcription of these pro-proliferative and anti-apoptotic genes. Many TEAD inhibitors function by blocking the auto-palmitoylation of TEADs, which is a critical step for their interaction with YAP/TAZ.[6]
Q2: What is the role of the Hippo-YAP/TAZ-TEAD pathway in cancer?
A2: The Hippo pathway is a crucial signaling network that controls organ size and tissue homeostasis by regulating cell proliferation and apoptosis.[3][7] In many cancers, the Hippo pathway is dysregulated, leading to the hyperactivation of YAP and TAZ.[8] These activated proteins then drive oncogenic gene expression through their interaction with TEAD transcription factors, promoting tumor growth and metastasis.[9] Therefore, targeting the YAP/TAZ-TEAD interface is a promising therapeutic strategy for various cancers.[2][5]
Troubleshooting Guide: Decreased Sensitivity to this compound
This guide addresses common issues related to decreased cellular sensitivity or acquired resistance to this compound.
Issue 1: Higher than expected IC50 value in sensitive cell lines.
Possible Cause 1: Suboptimal Assay Conditions. Cell-based assays are sensitive to various factors that can influence the outcome.[10][11]
-
Troubleshooting Steps:
-
Confirm Cell Health: Ensure cells are healthy, free of contamination (e.g., mycoplasma), and within a low passage number.[12]
-
Optimize Seeding Density: Titrate the cell seeding density to ensure logarithmic growth during the assay period.
-
Verify Reagent Concentration: Double-check the dilution calculations for this compound and ensure the final solvent concentration (e.g., DMSO) is consistent and non-toxic across all wells.
-
Possible Cause 2: Reagent Instability.
-
Troubleshooting Steps:
-
Proper Storage: Confirm that this compound has been stored under the recommended conditions (e.g., -20°C or -80°C, protected from light).
-
Fresh Dilutions: Prepare fresh serial dilutions of the compound for each experiment, as repeated freeze-thaw cycles can degrade the compound.
-
Issue 2: Development of acquired resistance after prolonged treatment.
Possible Cause 1: Activation of Bypass Signaling Pathways. Cancer cells can develop resistance by activating alternative signaling pathways to compensate for the inhibition of the primary target.[6][13]
-
Troubleshooting Steps:
-
Pathway Analysis: Perform phosphoproteomic or transcriptomic analysis to identify upregulated signaling pathways in resistant cells compared to parental cells. Recent studies have shown that hyperactivation of the MAPK and JAK-STAT signaling pathways can confer resistance to TEAD inhibitors.[6][13][14][15]
-
Combination Therapy: Based on the pathway analysis, consider combination treatment with inhibitors of the identified bypass pathways (e.g., a MEK inhibitor if the MAPK pathway is activated).[6][14]
-
Possible Cause 2: Target Alterations. While less common for inhibitors of protein-protein interactions, mutations in the drug-binding site of TEAD could potentially lead to resistance.
-
Troubleshooting Steps:
-
Sequence Analysis: Sequence the TEAD genes in resistant clones to identify any potential mutations.
-
Target Engagement Assay: Perform a cellular thermal shift assay (CETSA) or co-immunoprecipitation to confirm if this compound can still bind to TEAD proteins in resistant cells.
-
Possible Cause 3: Increased Drug Efflux. Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of the drug from the cell, reducing its intracellular concentration.
-
Troubleshooting Steps:
-
Expression Analysis: Use qPCR or western blotting to assess the expression levels of common ABC transporters (e.g., ABCB1/MDR1, ABCG2) in resistant versus parental cells.
-
Co-treatment with Efflux Pump Inhibitors: Test if co-treatment with a known ABC transporter inhibitor (e.g., verapamil) can restore sensitivity to this compound.
-
Data Presentation
Table 1: Comparative IC50 Values for this compound
| Cell Line | Treatment Condition | IC50 (µM) | Fold Change in Resistance |
| NCI-H226 (Parental) | This compound | 0.5 | - |
| NCI-H226 (Resistant) | This compound | 5.0 | 10 |
| NCI-H226 (Resistant) | This compound + MEK Inhibitor (2 µM) | 0.8 | 1.6 |
Table 2: Gene Expression Changes in Resistant Cells
| Gene | Function | Fold Change in Expression (Resistant vs. Parental) |
| CTGF | YAP/TAZ Target Gene | -15.2 |
| CYR61 | YAP/TAZ Target Gene | -12.5 |
| FOSL1 | MAPK Pathway Target | +8.7 |
| DUSP6 | MAPK Pathway Target | +6.3 |
| ABCB1 | Drug Efflux Pump | +1.2 (not significant) |
Experimental Protocols
Protocol 1: Generating Drug-Resistant Cell Lines
This protocol describes a method for generating cell lines with acquired resistance to this compound through continuous exposure to increasing concentrations of the drug.[16]
-
Initial Treatment: Culture the parental cell line in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound. A 1.5 to 2-fold increase at each step is recommended.[16]
-
Monitoring: Regularly assess the IC50 of the cell population to monitor the development of resistance. A significant increase (e.g., >5-fold) in the IC50 value indicates the establishment of a resistant cell line.[16]
-
Clonal Selection: Isolate single-cell clones from the resistant population to establish homogenous resistant cell lines.
-
Cryopreservation: Cryopreserve cells at each stage of the dose escalation process.[16]
Protocol 2: Western Blot for Pathway Analysis
This protocol is for assessing the activation state of key proteins in signaling pathways.
-
Cell Lysis: Lyse parental and resistant cells (treated with this compound or vehicle) with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 4-20% Tris-glycine gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-YAP, anti-TAZ, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: The Hippo-YAP/TAZ-TEAD signaling pathway and the mechanism of action of this compound.
Caption: A logical workflow for troubleshooting resistance to this compound treatment.
Caption: An experimental workflow for identifying and validating this compound resistance mechanisms.
References
- 1. TEAD1 - Wikipedia [en.wikipedia.org]
- 2. TEAD (transcriptional enhanced associate domain) transcription factors | Other protein targets | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hippo Signaling Pathway: Yap1 and Taz Control Development | Bio-Techne [bio-techne.com]
- 5. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. The Hippo Pathway Effectors YAP/TAZ-TEAD Oncoproteins as Emerging Therapeutic Targets in the Tumor Microenvironment [mdpi.com]
- 8. blog.cellsignal.com [blog.cellsignal.com]
- 9. mdpi.com [mdpi.com]
- 10. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 11. youtube.com [youtube.com]
- 12. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 13. Identification of resistance mechanisms to small-molecule inhibition of TEAD-regulated transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. embopress.org [embopress.org]
- 16. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
TEAD-IN-13 Technical Support Center: Storage, Handling, and Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage and handling of TEAD-IN-13 stock solutions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active and potent inhibitor of TEA Domain (TEAD) transcription factors, with a reported IC50 of less than 100 nM.[1] It functions by disrupting the interaction between TEAD and its co-activators, YAP and TAZ. This disruption is a key therapeutic strategy for cancers where the Hippo signaling pathway is dysregulated.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, it is recommended to dissolve the powdered this compound in a suitable organic solvent such as Dimethyl Sulfoxide (DMSO). For detailed, step-by-step instructions, please refer to the Experimental Protocols section.
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is crucial to maintain the stability and activity of this compound. Recommendations are summarized in the table below. It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q4: Can I store the diluted working solution of this compound?
A4: It is not recommended to store diluted working solutions for extended periods. Fresh dilutions should be prepared from the stock solution for each experiment to ensure consistent results.
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 461.43 g/mol | [1] |
| IC50 | <100 nM | [1] |
| Form | Solid (powder) | Inferred |
| Recommended Solvent | DMSO | Inferred |
| Suggested Stock Concentration | 10 mM | Inferred |
| Storage of Solid | -20°C (long-term) | Inferred |
| Storage of Stock Solution | -20°C (short-term), -80°C (long-term) | Inferred |
| Shipping Condition | Room temperature | [1] |
Note: Some data, such as recommended solvent and storage temperatures, are inferred based on common laboratory practices for similar small molecule inhibitors, as specific details are often provided in the product's Certificate of Analysis which was not directly accessible.
Signaling Pathway and Workflow Diagrams
References
Validation & Comparative
Validating the On-Target Effects of TEAD Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Hippo signaling pathway and its downstream effectors, the TEA Domain (TEAD) transcription factors, have emerged as critical regulators of cell proliferation and organ size, making them a compelling target in oncology. The development of small molecule inhibitors targeting TEADs holds significant promise for therapeutic intervention in various cancers characterized by Hippo pathway dysregulation. This guide provides a comparative overview of methodologies and data crucial for validating the on-target effects of TEAD inhibitors, using publicly available information on established compounds as a reference framework for novel agents like Tead-IN-13.
The Hippo-YAP/TEAD Signaling Pathway: A Key Oncogenic Axis
The Hippo pathway is a kinase cascade that, when active, phosphorylates and promotes the cytoplasmic retention and degradation of the transcriptional co-activators Yes-associated protein (YAP) and its paralog TAZ. In many cancers, this pathway is inactivated, leading to the nuclear translocation of YAP/TAZ. In the nucleus, YAP/TAZ bind to TEAD transcription factors (TEAD1-4), driving the expression of genes that promote cell proliferation, survival, and migration.[1][2][3][4][5]
Small molecule inhibitors of TEADs aim to disrupt this oncogenic signaling by either preventing the interaction between TEADs and YAP/TAZ or by inhibiting TEAD auto-palmitoylation, a post-translational modification essential for its activity. Validating that a novel inhibitor, such as this compound, specifically and potently engages its intended target is a critical step in its preclinical development.
Comparative Data of Representative TEAD Inhibitors
While specific data for this compound is limited to an IC50 of <100 nM and a half-life of 3.2 hours in mice from a patent application, we can establish a framework for comparison using data from other well-characterized TEAD inhibitors.
| Compound | Target | Mechanism of Action | IC50/GI50 | Key In Vitro Assays | Key In Vivo Models |
| This compound | TEAD | TEAD Inhibitor | <100 nM | Data not publicly available | Data not publicly available |
| IAG933 | pan-TEAD | Disrupts YAP/TAZ-TEAD PPI | 9 nM (TEAD4) | TR-FRET, Cell Proliferation (GI50 13-91 nM in mesothelioma cells), TEAD Reporter Assay, Co-IP | MSTO-211H xenograft (tumor regression) |
| VT104 | pan-TEAD | Inhibits TEAD auto-palmitoylation | Proliferation GI50 <100 nM (NF2 mutant cells) | TEAD palmitoylation assay, Cell proliferation assay | NCI-H226 xenograft (tumor growth inhibition) |
| K-975 | Covalent pan-TEAD | Covalently binds to Cys359 in the palmitate-binding pocket, disrupting YAP/TAZ-TEAD PPI | Proliferation GI50 ~1-100 nM (NF2-deficient MPM cells) | TEAD reporter assay, Cell proliferation assay, Co-IP | MPM xenograft models (tumor growth inhibition) |
Experimental Protocols for On-Target Validation
Validating the on-target effects of a novel TEAD inhibitor requires a multi-faceted approach, employing biochemical, cellular, and in vivo assays.
Biochemical Assays
These assays are crucial for confirming direct engagement of the inhibitor with the TEAD protein.
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay:
-
Principle: Measures the disruption of the YAP/TAZ-TEAD protein-protein interaction (PPI). A fluorescently labeled TEAD protein and a fluorescently labeled YAP or TAZ peptide are used. Proximity due to binding results in a FRET signal. An effective inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
-
Protocol Outline:
-
Recombinant TEAD protein (e.g., TEAD4) tagged with a donor fluorophore (e.g., terbium cryptate) and a YAP-derived peptide tagged with an acceptor fluorophore (e.g., d2) are incubated together.
-
The test compound (e.g., IAG933) is added at various concentrations.
-
After incubation, the fluorescence is measured at the emission wavelengths of both the donor and acceptor.
-
The ratio of acceptor to donor fluorescence is calculated to determine the degree of inhibition.
-
IC50 values are determined from dose-response curves.
-
2. TEAD Auto-Palmitoylation Assay:
-
Principle: This assay assesses the ability of an inhibitor to block the auto-palmitoylation of TEAD, a critical step for its activity.
-
Protocol Outline:
-
Recombinant TEAD protein is incubated with a palmitoyl-CoA analog (e.g., 17-octadecynoic acid-CoA).
-
The test compound (e.g., VT104) is added at various concentrations.
-
Following the reaction, a fluorescent azide (B81097) is "clicked" onto the alkyne-modified palmitoyl (B13399708) group.
-
The level of TEAD palmitoylation is quantified by measuring the fluorescence incorporated into the protein.
-
A decrease in fluorescence indicates inhibition of auto-palmitoylation.
-
Cellular Assays
These assays confirm that the inhibitor can engage its target within a cellular context and elicit the expected biological response.
1. TEAD Reporter Assay:
-
Principle: Measures the transcriptional activity of TEAD in cells. A reporter gene (e.g., luciferase) is placed under the control of a promoter containing TEAD binding sites (e.g., GTIIC).
-
Protocol Outline:
-
Cells (e.g., HEK293T) are co-transfected with a TEAD reporter plasmid and a plasmid expressing YAP or TAZ to drive TEAD activity.
-
The transfected cells are treated with the test compound at various concentrations.
-
After a suitable incubation period, cell lysates are prepared, and luciferase activity is measured.
-
A decrease in luciferase activity indicates inhibition of TEAD transcriptional activity.
-
2. Co-Immunoprecipitation (Co-IP):
-
Principle: Demonstrates the disruption of the endogenous YAP/TAZ-TEAD interaction within cells.
-
Protocol Outline:
-
Cells expressing endogenous or tagged TEAD and YAP/TAZ are treated with the test compound or a vehicle control.
-
Cell lysates are prepared, and an antibody targeting TEAD is used to immunoprecipitate TEAD and its binding partners.
-
The immunoprecipitated proteins are then analyzed by Western blotting using an antibody against YAP or TAZ.
-
A reduction in the amount of co-immunoprecipitated YAP/TAZ in the presence of the inhibitor confirms the disruption of the interaction.
-
3. Target Gene Expression Analysis (qPCR or Western Blot):
-
Principle: Measures the downstream consequences of TEAD inhibition by assessing the expression levels of known TEAD target genes (e.g., CTGF, CYR61, ANKRD1).
-
Protocol Outline:
-
Cancer cell lines with known Hippo pathway dysregulation (e.g., NF2-deficient mesothelioma cells) are treated with the inhibitor.
-
RNA is extracted and subjected to quantitative real-time PCR (qPCR) to measure the mRNA levels of target genes.
-
Alternatively, protein lysates are prepared and analyzed by Western blotting to assess the protein levels of target genes.
-
A dose-dependent decrease in the expression of TEAD target genes validates the on-target effect of the inhibitor.
-
Conclusion
The validation of on-target effects is a cornerstone of preclinical drug development. For a novel TEAD inhibitor like this compound, a systematic evaluation using a combination of biochemical and cellular assays is essential to confirm its mechanism of action and potency. By comparing its performance in these assays to that of other well-characterized TEAD inhibitors, researchers can build a robust data package to support its further development as a potential therapeutic for cancers driven by the Hippo-YAP/TEAD signaling pathway. The experimental protocols and comparative framework provided in this guide offer a roadmap for the rigorous on-target validation of the next generation of TEAD inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. K-975 | covalent TEAD inhibitor | YAP/TAZ-TEAD protein-protein interaction | 2563855-03-6 | InvivoChem [invivochem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Probe VT104 | Chemical Probes Portal [chemicalprobes.org]
A Comparative Guide to TEAD Inhibitors: TEAD-IN-13 vs. K-975 and Other Emerging Compounds
For Researchers, Scientists, and Drug Development Professionals
The transcriptional enhanced associate domain (TEAD) family of transcription factors, central to the Hippo signaling pathway, has emerged as a critical target in oncology. The interaction of TEAD proteins with the co-activators YAP and TAZ drives the transcription of genes promoting cell proliferation, survival, and tumorigenesis. Consequently, the development of small molecule inhibitors that disrupt the YAP/TAZ-TEAD interface or otherwise modulate TEAD activity is a highly active area of cancer research. This guide provides a comparative overview of TEAD-IN-13, K-975, and other notable TEAD inhibitors, supported by available experimental data and detailed methodologies for key assays.
Quantitative Data Summary
The following table summarizes the reported in vitro potencies of this compound, K-975, and other selected TEAD inhibitors. Direct comparison should be approached with caution due to variations in assay types and conditions.
| Inhibitor | Target(s) | Reported IC50/EC50 | Assay Type | Cell Line(s) / System |
| This compound | TEAD | <100 nM | Not Specified | Not Specified |
| K-975 | Pan-TEAD (covalent) | GI50: ~20 nM | Cell Proliferation | NCI-H226 |
| GI50: 30 nM | Cell Proliferation | NCI-H226 | ||
| GI50: 50 nM | Cell Proliferation | MSTO-211H | ||
| GI50: 180 nM | Cell Proliferation | NCI-H2052 | ||
| GNE-7883 | Pan-TEAD (allosteric) | IC50 (vs. YAP): 39 nM (TEAD1), 13 nM (TEAD2), 93 nM (TEAD3), 34 nM (TEAD4) | Biochemical | Purified proteins |
| EC50: 115 nM | Cell Viability | OVCAR-8 | ||
| EC50: 333 nM | Cell Viability | NCI-H226 | ||
| IK-930 | TEAD (palmitate binding) | EC50: <100 nM | Not Specified | Not Specified |
| IC50: 21 nM | Cell Proliferation | NF2 mutant mesothelioma | ||
| SW-682 | Pan-TEAD | Nanomolar potency | Cell Proliferation | Hippo-mutant mesothelioma cells |
In-Depth Inhibitor Profiles
This compound
This compound is an orally active TEAD inhibitor with a reported IC50 of less than 100 nM and a half-life of 3.2 hours in mice. Information regarding its specific mechanism of action, whether it is a covalent or reversible inhibitor, and the context of its reported IC50 value are limited as the data primarily originates from patent literature. Further peer-reviewed studies are needed to fully characterize its biochemical and cellular activity.
K-975
K-975 is a potent and selective, orally active pan-TEAD inhibitor.[1][2] It acts as a covalent inhibitor by binding to a conserved cysteine residue (Cys359 in TEAD1) located in the central palmitate-binding pocket of TEAD proteins.[2][3] This covalent modification disrupts the TEAD-YAP/TAZ protein-protein interaction, thereby inhibiting TEAD-dependent gene transcription.[2] K-975 has demonstrated strong anti-proliferative effects in malignant pleural mesothelioma (MPM) cell lines, particularly those with mutations in the Hippo pathway (e.g., NF2-deficiency). In vivo studies have shown that oral administration of K-975 leads to tumor growth suppression in MPM xenograft models.
Other Notable TEAD Inhibitors
-
GNE-7883: A potent, reversible, and allosteric pan-TEAD inhibitor that binds to the TEAD lipid pocket. This binding allosterically blocks the interaction between YAP/TAZ and all TEAD paralogs. GNE-7883 has shown efficacy in inhibiting cell proliferation in various cancer cell lines and has demonstrated anti-tumor activity in vivo.
-
IK-930: A selective, orally available small-molecule inhibitor of TEAD that functions by preventing palmitate binding to the lipid pocket, which is essential for TEAD activity. This disruption of palmitoylation leads to the inhibition of TEAD-dependent transcription. IK-930 has shown anti-tumor activity in preclinical models of cancers with Hippo pathway alterations and has been investigated in clinical trials.
-
SW-682: An orally bioavailable, pan-TEAD inhibitor that targets the TEAD palmitoylation pocket, disrupting the YAP/TAZ-TEAD interaction and inhibiting TEAD auto-palmitoylation. It has demonstrated nanomolar potency in inhibiting the proliferation of Hippo-mutant mesothelioma cells and has shown tumor regression in in vivo models.
Signaling Pathway and Experimental Workflows
To better understand the context of these inhibitors, the following diagrams illustrate the Hippo-YAP/TAZ-TEAD signaling pathway and a general experimental workflow for evaluating TEAD inhibitors.
Caption: The Hippo-YAP/TAZ-TEAD signaling pathway and points of intervention by TEAD inhibitors.
Caption: A generalized experimental workflow for the preclinical evaluation of TEAD inhibitors.
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for YAP-TEAD Interaction
This assay is designed to quantify the interaction between YAP and TEAD proteins and to screen for inhibitory compounds.
Materials:
-
Purified, tagged proteins (e.g., GST-TEAD and His-YAP)
-
Lanthanide-labeled anti-tag antibody (e.g., anti-GST-Europium cryptate) - Donor
-
Fluorophore-labeled anti-tag antibody (e.g., anti-His-d2) - Acceptor
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
Test compounds dissolved in DMSO
-
384-well low-volume white plates
-
TR-FRET-compatible plate reader
Procedure:
-
Prepare a master mix of the assay buffer containing the donor and acceptor antibodies at their optimal concentrations.
-
Add 2 µL of the test compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 4 µL of the GST-TEAD protein solution to each well.
-
Add 4 µL of the His-YAP protein solution to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for the optimized duration (e.g., 1-2 hours), protected from light.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 337 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).
-
Calculate the TR-FRET ratio (665 nm / 620 nm) and determine the percent inhibition for each compound relative to the DMSO control.
TEAD-Responsive Luciferase Reporter Gene Assay
This cell-based assay measures the transcriptional activity of the TEAD-YAP/TAZ complex.
Materials:
-
A stable cell line co-transfected with a TEAD-responsive firefly luciferase reporter construct (e.g., containing multiple GTIIC TEAD binding sites) and a constitutively expressed Renilla luciferase construct (for normalization).
-
Cell culture medium and reagents.
-
Test compounds dissolved in DMSO.
-
96-well white, clear-bottom tissue culture plates.
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Seed the reporter cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds or DMSO (vehicle control).
-
Incubate the cells for a specified period (e.g., 24-48 hours).
-
Lyse the cells according to the dual-luciferase assay kit protocol.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percent inhibition of TEAD transcriptional activity for each compound relative to the DMSO control.
MTT Cell Viability Assay
This colorimetric assay assesses the effect of TEAD inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest (e.g., NCI-H226, MSTO-211H).
-
Complete cell culture medium.
-
Test compounds dissolved in DMSO.
-
96-well flat-bottom tissue culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF).
-
Microplate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to attach overnight.
-
Treat the cells with a range of concentrations of the test compounds or DMSO (vehicle control) for the desired duration (e.g., 72-144 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the GI50/IC50 values.
Conclusion
The landscape of TEAD inhibitors is rapidly evolving, with several promising candidates like K-975, GNE-7883, and IK-930 demonstrating potent anti-cancer activity in preclinical models. While this compound shows potential based on initial reports, more comprehensive data is required for a thorough evaluation of its therapeutic promise. The experimental protocols provided herein offer a framework for the systematic evaluation and comparison of these and future TEAD-targeted therapies. As our understanding of the Hippo pathway's role in cancer deepens, these inhibitors hold the potential to become a valuable new class of targeted anti-cancer agents.
References
- 1. | BioWorld [bioworld.com]
- 2. The novel potent TEAD inhibitor, K-975, inhibits YAP1/TAZ-TEAD protein-protein interactions and exerts an anti-tumor effect on malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the Hippo Pathway: Development and Efficacy of a Novel TEAD Inhibitor in Malignant Pleural Mesothelioma [synapse.patsnap.com]
Control Experiments for Tead-IN-13 Studies: A Comparative Guide
In the rapidly evolving landscape of targeted cancer therapy, inhibitors of the TEAD family of transcription factors have emerged as a promising strategy to combat cancers driven by a dysregulated Hippo signaling pathway. Tead-IN-13 is an orally active, potent TEAD inhibitor with a reported half-maximal inhibitory concentration (IC50) of less than 100 nM and a half-life of 3.2 hours in mouse models.[1] This guide provides a comparative analysis of the essential control experiments for validating the efficacy and specificity of this compound, drawing upon established methodologies in the field.
The Hippo-YAP/TAZ-TEAD Signaling Pathway
The Hippo pathway is a critical regulator of organ size and tissue homeostasis. Its dysregulation leads to the nuclear translocation of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif). In the nucleus, YAP/TAZ bind to TEAD transcription factors, driving the expression of genes that promote cell proliferation and inhibit apoptosis, thereby contributing to tumor growth. TEAD inhibitors, such as this compound, aim to disrupt this interaction and suppress oncogenic gene expression.
Caption: The Hippo Signaling Pathway and the Mechanism of Action of this compound.
Key Control Experiments for this compound Validation
To rigorously assess the activity of this compound, a series of control experiments are essential. These controls ensure that the observed effects are specifically due to the inhibition of TEAD and not a result of off-target effects or experimental artifacts.
Vehicle Control
The most fundamental control is the use of a vehicle, which is the solvent used to dissolve this compound (commonly dimethyl sulfoxide, DMSO). This control group is treated with the same concentration of the vehicle as the experimental group to account for any effects of the solvent on the cells.
Negative Control Compound
A structurally similar but biologically inactive compound should be used as a negative control. This helps to confirm that the observed biological activity is due to the specific pharmacophore of this compound and not a general property of its chemical scaffold.
Positive Control (Comparator TEAD Inhibitors)
The performance of this compound should be compared against other known TEAD inhibitors with a well-characterized mechanism of action. This provides a benchmark for its potency and allows for a comparative assessment of its efficacy.
| Compound Class | Examples | Mechanism of Action |
| Covalent TEAD Inhibitors | K-975, MYF-01-37 | Form a covalent bond with a cysteine residue in the TEAD palmitoylation pocket, leading to irreversible inhibition. |
| Non-covalent TEAD Inhibitors | VT103, VT107, IAG933 | Bind reversibly to the TEAD palmitoylation pocket or the YAP/TAZ binding interface. |
Genetic Controls
Genetic knockdown or knockout of key pathway components provides the most definitive evidence for on-target activity.
-
TEAD Knockdown/Knockout: The anti-proliferative or transcriptional effects of this compound should be significantly diminished in cells where TEAD expression has been silenced (e.g., using siRNA or CRISPR/Cas9).
-
YAP/TAZ Knockdown/Knockout: Similarly, in the absence of the TEAD co-activators YAP and TAZ, the cellular response to TEAD inhibition is expected to be blunted.
-
NF2 or LATS1/2 Deficient vs. Wild-Type Cells: Comparing the effect of this compound on cell lines with and without mutations in upstream Hippo pathway components (like NF2 or LATS1/2) can demonstrate its specific efficacy in Hippo-dysregulated cancers.
Experimental Protocols and Data Presentation
The following are standard assays and a logical workflow for characterizing TEAD inhibitors like this compound.
Caption: A typical experimental workflow for the evaluation of TEAD inhibitors.
Biochemical and Cellular Assays: A Comparative Overview
| Assay | Experimental Protocol | This compound (Expected Outcome) | Control Experiments |
| TEAD Reporter Assay | Co-transfect cells (e.g., HEK293T) with a TEAD-responsive luciferase reporter (e.g., 8xGTIIC-luc) and a constitutively active YAP mutant. Treat cells with a dose-response of this compound or control compounds. Measure luciferase activity after 24-48 hours. | Dose-dependent decrease in luciferase activity with an IC50 < 100 nM. | Vehicle (DMSO), inactive analog, known TEAD inhibitors (e.g., VT103). |
| Target Gene Expression (qPCR) | Treat Hippo-pathway mutant cancer cells (e.g., NCI-H226) with this compound. Extract RNA at various time points and perform quantitative PCR for known TEAD target genes (e.g., CTGF, CYR61, ANKRD1). | Significant downregulation of TEAD target gene expression. | Vehicle (DMSO), treatment of TEAD-knockout cells with this compound. |
| Cell Viability Assay | Plate cancer cells with known Hippo pathway mutations (e.g., NF2-mutant mesothelioma cells) and treat with increasing concentrations of this compound. Measure cell viability after 3-5 days using a luminescent-based assay (e.g., CellTiter-Glo). | Selective reduction in the viability of Hippo-mutant cancer cells compared to wild-type cells. | Vehicle (DMSO), comparison with the effects on non-cancerous cell lines or cancer cells without Hippo pathway mutations. |
| Co-Immunoprecipitation (Co-IP) | Treat cells with this compound. Lyse the cells and immunoprecipitate endogenous TEAD. Perform Western blotting to detect co-immunoprecipitated YAP. | Reduced interaction between TEAD and YAP in a dose-dependent manner. | IgG control for immunoprecipitation, vehicle (DMSO) treatment. |
Logical Framework for Data Interpretation
The following diagram illustrates the logical flow for interpreting the results from control experiments to validate the on-target activity of this compound.
References
Illuminating TEAD-IN-13's Activity: A Guide to Biochemical Confirmation
For researchers, scientists, and drug development professionals, confirming the on-target activity of novel inhibitors is a critical step in the validation process. This guide provides a comparative overview of key biochemical assays to confirm the activity of Tead-IN-13, a potent and orally active TEAD inhibitor with a reported IC50 of less than 100 nM.[1][2] We will explore established methodologies, present data in a clear, comparative format, and offer detailed experimental protocols for the validation of TEAD inhibitors.
The TEA domain (TEAD) family of transcription factors (TEAD1-4) are the downstream effectors of the Hippo signaling pathway, a critical regulator of cell proliferation, organ size, and tumorigenesis.[3] TEADs themselves lack a transactivation domain and require interaction with co-activators, most notably YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif), to drive the transcription of pro-proliferative genes.[3][4][5] Consequently, disrupting the TEAD-YAP/TAZ interaction has emerged as a promising therapeutic strategy in oncology.[6]
This compound is one of several small molecule inhibitors designed to modulate TEAD activity. These inhibitors can function through various mechanisms, including direct interference with the TEAD-YAP/TAZ protein-protein interaction, inhibition of TEAD's essential post-translational palmitoylation, or by inducing a "cofactor switch" that favors the binding of transcriptional repressors like VGLL4.[7][8][9] This guide will detail the biochemical assays necessary to elucidate the precise mechanism of action of this compound and compare its potential performance with other known TEAD inhibitors.
The Hippo Signaling Pathway and Points of Inhibition
The Hippo pathway is a kinase cascade that, when active, phosphorylates and promotes the cytoplasmic retention and degradation of YAP and TAZ. When the pathway is inactive, unphosphorylated YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors to initiate the transcription of target genes such as CTGF and CYR61.[9] Small molecule inhibitors can target this pathway at several points, with a primary focus on the TEAD-YAP/TAZ interaction.
Comparative Overview of Biochemical Assays
A multi-faceted approach employing a combination of in vitro and cell-based assays is essential to comprehensively validate the activity of this compound. The following tables summarize key assays, their purpose, and a comparison with alternative TEAD inhibitors.
Table 1: Assays to Confirm Direct Binding and Inhibition of TEAD Activity
| Assay Type | Purpose | This compound (Expected Outcome) | Alternative Inhibitors & Reported Findings |
| Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF) | Confirms direct binding of the inhibitor to the TEAD protein by measuring changes in protein melting temperature.[10] | A concentration-dependent increase in the melting temperature of TEAD protein. | MRK-A showed a concentration-dependent thermal shift for TEAD1 and TEAD2.[10] |
| TEAD Palmitoylation Assay (Acyl-Biotin Exchange or Click Chemistry) | Determines if the inhibitor blocks the auto-palmitoylation of TEAD, which is crucial for its stability and interaction with YAP/TAZ.[8][11][12] | Inhibition of palmitate incorporation into TEAD. | MGH-CP1 and K-975 have been shown to block the auto-palmitoylation of TEAD. |
| TEAD-YAP/TAZ Interaction Assays (Co-IP, FRET, FP, AlphaScreen) | Measures the ability of the inhibitor to disrupt the protein-protein interaction between TEAD and its co-activators YAP or TAZ.[4][13][14][15] | A dose-dependent reduction in the TEAD-YAP/TAZ interaction. | MYF-03-69 was shown to disrupt the endogenous YAP-TEAD interaction via co-immunoprecipitation.[15] Peptidic inhibitors have also been characterized using surface plasmon resonance.[16] |
| TEAD-VGLL4 Interaction Assay (Co-IP) | Investigates if the inhibitor promotes the interaction between TEAD and the transcriptional repressor VGLL4, indicating a "cofactor switch" mechanism.[7][17] | Potential for an increased interaction between TEAD and VGLL4. | Certain sulfonamide-containing compounds were found to enhance the TEAD-VGLL4 interaction.[7][17] |
| TEAD-Dependent Luciferase Reporter Assay (e.g., 8xGTIIC-luciferase) | Quantifies the inhibition of TEAD-mediated transcription in a cellular context.[18][19] | A dose-dependent decrease in luciferase activity. | MRK-A demonstrated potent inhibition of a TEAD-based reporter assay.[10] |
| Quantitative Real-Time PCR (qRT-PCR) of Target Genes | Measures the downstream effect of TEAD inhibition on the expression of target genes like CTGF, CYR61, and ANKRD1.[20] | A dose-dependent decrease in the mRNA levels of TEAD target genes. | MRK-A suppressed the transcription of endogenous YAP/TAZ-TEAD target genes in H226 cells.[10] |
Experimental Workflow for Inhibitor Validation
The validation of a novel TEAD inhibitor like this compound should follow a logical progression from in vitro biochemical assays to cell-based functional assays.
Detailed Experimental Protocols
1. TEAD-YAP Luciferase Reporter Assay
This assay measures the transcriptional activity of the TEAD-YAP complex.
-
Cell Line: HEK293T cells or a cancer cell line with an active Hippo pathway (e.g., NF2-deficient mesothelioma cell line H226).
-
Reagents:
-
8xGTIIC-luciferase reporter plasmid (contains TEAD binding sites upstream of a luciferase gene).
-
Renilla luciferase plasmid (for normalization).
-
Plasmids encoding YAP/TAZ (optional, for overexpression).
-
Transfection reagent.
-
This compound and control compounds.
-
Dual-luciferase reporter assay system.
-
-
Protocol:
-
Co-transfect cells with the 8xGTIIC-luciferase reporter plasmid and the Renilla luciferase plasmid. Optionally, co-transfect with a YAP or TAZ expression plasmid to enhance the signal.
-
After 24 hours, treat the cells with a serial dilution of this compound or control compounds for another 24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 value.
-
2. Co-immunoprecipitation (Co-IP) for TEAD-YAP Interaction
This assay assesses the effect of the inhibitor on the endogenous interaction between TEAD and YAP.
-
Cell Line: A cell line with high endogenous levels of YAP and TEAD (e.g., NCI-H226).
-
Reagents:
-
This compound and control compounds.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibodies: anti-TEAD (pan-TEAD or isoform-specific), anti-YAP, and a negative control IgG.
-
Protein A/G magnetic beads.
-
SDS-PAGE and Western blot reagents.
-
-
Protocol:
-
Treat cells with this compound or a control compound for the desired time (e.g., 24 hours).
-
Lyse the cells and pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-TEAD antibody or control IgG overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binding.
-
Elute the proteins from the beads and analyze by SDS-PAGE and Western blotting using an anti-YAP antibody to detect co-immunoprecipitated YAP. The amount of TEAD in the immunoprecipitate should also be checked as a loading control.
-
3. TEAD Palmitoylation Assay using Click Chemistry
This assay visualizes and quantifies the incorporation of a palmitate analog into TEAD.
-
Cell Line: HEK293 cells transfected with a plasmid expressing tagged TEAD (e.g., Myc-TEAD).
-
Reagents:
-
This compound and control compounds.
-
Alkyne-palmitate metabolic label.
-
Lysis buffer.
-
Anti-tag antibody (e.g., anti-Myc) for immunoprecipitation.
-
Click chemistry reaction buffer containing biotin-azide, copper (II) sulfate, and a reducing agent (e.g., TCEP).
-
Streptavidin-conjugated fluorescent probe.
-
SDS-PAGE and Western blot reagents.
-
-
Protocol:
-
Treat cells expressing tagged TEAD with this compound or a control compound.
-
Metabolically label the cells with alkyne-palmitate for several hours.
-
Lyse the cells and immunoprecipitate the tagged TEAD protein.
-
Perform the "click" reaction by incubating the immunoprecipitated TEAD with the biotin-azide reaction mix. This will covalently link biotin (B1667282) to the alkyne-palmitate-labeled TEAD.
-
Wash the beads and elute the proteins.
-
Analyze the samples by SDS-PAGE and Western blotting. Detect palmitoylated TEAD using a fluorescently labeled streptavidin probe and total TEAD using an anti-tag antibody.
-
Characterizing the Mechanism of Action
The combination of these assays can help to build a clear picture of how this compound exerts its inhibitory effect.
By systematically applying these biochemical assays, researchers can confidently confirm the activity of this compound, elucidate its mechanism of action, and benchmark its performance against other TEAD inhibitors in the field. This rigorous validation is paramount for the continued development of targeted therapies against Hippo pathway-driven cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeting the YAP-TEAD interaction interface for therapeutic intervention in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Autopalmitoylation of TEAD Proteins Regulates Transcriptional Output of Hippo Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological blockade of TEAD–YAP reveals its therapeutic limitation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling | eLife [elifesciences.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. TEAD-targeting small molecules induce a cofactor switch to regulate the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dissection of the interaction between the intrinsically disordered YAP protein and the transcription factor TEAD - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Targeting YAP/TAZ-TEAD protein-protein interactions using fragment-based and computational modeling approaches | PLOS One [journals.plos.org]
- 20. Hot Spot Analysis of YAP-TEAD Protein-Protein Interaction Using the Fragment Molecular Orbital Method and Its Application for Inhibitor Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Dominant-Negative Effects of TEAD Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The transcriptional enhanced associate domain (TEAD) family of transcription factors, central to the Hippo signaling pathway, has emerged as a critical target in oncology. Dysregulation of the Hippo pathway, leading to the activation of the transcriptional co-activators YAP and TAZ and their subsequent interaction with TEAD, is a key driver in various cancers. Small molecule inhibitors targeting TEAD have shown promise in preclinical and clinical studies. This guide provides a comparative overview of Tead-IN-13 and other prominent TEAD inhibitors, focusing on their dominant-negative effects, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is an orally active, potent TEAD inhibitor with a reported half-maximal inhibitory concentration (IC50) of less than 100 nM.[1][2] While detailed peer-reviewed studies on its specific dominant-negative effects and comparative performance are emerging, its activity profile positions it as a significant compound for further investigation in Hippo pathway-targeted therapies.
Comparative Analysis of Alternative TEAD Inhibitors
To provide a comprehensive evaluation, this guide compares this compound with three well-characterized TEAD inhibitors: K-975, VT-103, and IK-930. These inhibitors, like many targeting TEAD, function by binding to the central palmitate-binding pocket of TEAD proteins, which is crucial for their stability and interaction with YAP/TAZ. This mode of action can induce a "dominant-negative" effect, where the inhibitor-bound TEAD interferes with the function of the remaining active TEAD proteins.
Quantitative Performance Data
The following table summarizes the reported in vitro efficacy of K-975, VT-103, and IK-930 in various cancer cell lines with dysregulated Hippo signaling.
| Inhibitor | Cell Line | Assay Type | IC50 / EC50 | Reference |
| K-975 | NCI-H226 (Mesothelioma) | Cell Proliferation | ~10 nM | Kaneda et al., 2020 |
| MSTO-211H (Mesothelioma) | Cell Proliferation | ~30 nM | Kaneda et al., 2020 | |
| VT-103 | NCI-H226 (Mesothelioma) | Cell Proliferation | ~50 nM | Tang et al., 2021 |
| IK-930 | NCI-H226 (Mesothelioma) | Cell Proliferation | ~200 nM | Ikena Oncology, 2022 |
| MSTO-211H (Mesothelioma) | Cell Proliferation | >1 µM | Ikena Oncology, 2022 |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of TEAD inhibitors.
Cell Viability Assay (MTT Assay)
This assay determines the effect of TEAD inhibitors on the proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., NCI-H226, MSTO-211H)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
TEAD inhibitors (this compound, K-975, VT-103, IK-930) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours.
-
Treat the cells with a serial dilution of the TEAD inhibitors (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO).
-
Incubate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.
TEAD-YAP Co-Immunoprecipitation (Co-IP)
This assay assesses the ability of TEAD inhibitors to disrupt the interaction between TEAD and YAP.
Materials:
-
Cancer cells with high YAP-TEAD activity
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-TEAD antibody
-
Anti-YAP antibody
-
Protein A/G magnetic beads
-
Wash buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Treat cells with the TEAD inhibitor or vehicle control for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Incubate the cell lysates with an anti-TEAD antibody overnight at 4°C.
-
Add protein A/G magnetic beads and incubate for 2 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads multiple times with wash buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with anti-YAP and anti-TEAD antibodies to detect the co-immunoprecipitated proteins.
Quantitative Real-Time PCR (qRT-PCR) for TEAD Target Genes
This method quantifies the effect of TEAD inhibitors on the expression of downstream target genes of the Hippo pathway.
Materials:
-
Treated and untreated cancer cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix
-
Primers for TEAD target genes (e.g., CTGF, CYR61) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Treat cells with TEAD inhibitors or vehicle control.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the RNA.
-
Perform qRT-PCR using primers for the target genes and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Visualizing the Molecular Mechanisms and Workflows
To better understand the context of TEAD inhibition, the following diagrams illustrate the Hippo signaling pathway, the mechanism of dominant-negative inhibition by small molecules, and a typical experimental workflow.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Tead-IN-13
Essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of the TEAD inhibitor, Tead-IN-13.
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental protection. For novel compounds such as this compound, a potent and orally active TEAD inhibitor, adherence to strict disposal protocols is paramount. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, established best practices for the disposal of small molecule inhibitors provide a robust framework for ensuring safety and compliance. All chemical waste, including this compound, must be managed in accordance with local, state, and federal regulations.
Pre-Disposal Safety and Handling
Before beginning any disposal procedures, it is crucial to handle this compound with the appropriate safety measures to minimize exposure.
Personal Protective Equipment (PPE): A comprehensive assessment of the risks associated with handling this compound should be conducted. At a minimum, standard laboratory PPE should be worn, including:
-
Safety goggles to protect from splashes.
-
A lab coat to prevent skin contact.
-
Chemically resistant gloves.
All handling of solid this compound and its solutions should be performed inside a certified chemical fume hood to prevent inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
The following procedures outline the necessary steps for the safe disposal of this compound and associated contaminated materials.
Step 1: Waste Identification and Segregation
Properly identify and segregate all waste streams containing this compound. This includes:
-
Unused or expired solid compound: The pure, unused powder form of this compound.
-
Contaminated labware: This includes items such as pipette tips, vials, tubes, and gloves that have come into contact with this compound.
-
Solutions: Any remaining stock solutions or working solutions containing this compound.
Step 2: Waste Collection and Containment
-
Solid Waste: Collect unused this compound and contaminated disposable materials in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, leak-proof container that is chemically compatible with the solvent used.
-
Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
Step 3: Labeling of Waste Containers
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The concentration of the inhibitor in any solutions.
-
The solvent used for solutions.
-
The date when the waste was first added to the container (accumulation start date).
-
The name of the principal investigator and the laboratory location.
Step 4: Storage of Chemical Waste
Store all hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be:
-
Well-ventilated.
-
Away from general laboratory traffic and drains.
-
Segregated from incompatible chemicals.
Step 5: Arranging for Disposal
Do not dispose of this compound down the drain or in the regular trash.[1] Once a waste container is full or has reached the end of its allowable accumulation period, arrange for its collection and disposal through your institution's Environmental Health and Safety (EHS) department.[1] Follow your institution's specific procedures for requesting a chemical waste pickup.[2]
Quantitative Data Summary
No specific quantitative data for this compound regarding its physical or chemical properties related to disposal were found in the public domain. In the absence of this data, it is imperative to treat the compound as potentially hazardous. The following table is a placeholder for when such data becomes available.
| Property | Value |
| Molecular Formula | Data Not Available |
| Molecular Weight | Data Not Available |
| Boiling Point | Data Not Available |
| Melting Point | Data Not Available |
| Solubility | Data Not Available |
| Flash Point | Data Not Available |
| LD50 (Oral) | Data Not Available |
Hippo-YAP-TEAD Signaling Pathway
This compound is an inhibitor of TEAD (Transcriptional Enhanced Associate Domain), a key component of the Hippo signaling pathway. This pathway plays a crucial role in regulating organ size, cell proliferation, and apoptosis. The diagram below illustrates the core components of this pathway.
Caption: The Hippo signaling pathway and the inhibitory action of this compound on TEAD.
References
Personal protective equipment for handling Tead-IN-13
Essential Safety Protocols for Handling Tead-IN-13
When working with potent pharmaceutical compounds like this compound, a TEAD inhibitor, stringent safety measures are crucial to minimize exposure and ensure a safe laboratory environment.[1] Adherence to proper personal protective equipment (PPE) protocols, handling procedures, and disposal methods is mandatory.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. For handling this compound, a comprehensive PPE ensemble is required.
| PPE Component | Specification | Rationale |
| Hand Protection | Double nitrile gloves. | Provides a robust barrier against skin contact. The outer glove should be changed immediately upon contamination.[2] |
| Body Protection | Disposable coveralls (e.g., Tyvek®) over a dedicated lab coat. | Protects personal clothing and skin from splashes and airborne particles.[2] |
| Eye and Face Protection | Chemical splash goggles providing a complete seal around the eyes. A face shield can be worn for added protection. | Shields eyes from splashes and aerosols.[2] |
| Respiratory Protection | A powered air-purifying respirator (PAPR) is recommended for handling potent compounds.[3][4] | Filters airborne particles to prevent inhalation, a primary route of exposure.[1] N95 or FFP2 respirators may be used for lower-risk activities.[2] |
| Foot Protection | Disposable shoe covers. | Prevents the tracking of contaminants out of the designated handling area.[2] |
Handling and Operational Plan
A systematic approach to handling potent compounds is essential to maintain a safe working environment.[2]
Preparation:
-
Designated Area: All handling of this compound should occur in a designated area with controlled access, such as a chemical fume hood, laminar flow hood, or an isolator.[5]
-
Decontamination Station: Prepare a decontamination solution and have it readily available in the work area.[2]
-
Waste Disposal: Set up clearly labeled, sealed containers for solid, liquid, and sharp hazardous waste.[2]
-
Spill Kit: Ensure a chemical spill kit appropriate for potent compounds is accessible.[2]
Procedure:
-
PPE Donning: Put on all required PPE in the correct sequence in a clean, designated anteroom before entering the handling area.[2]
-
Weighing and Transfer: Whenever possible, use a closed system for weighing and transferring the compound to minimize dust generation.[2]
-
Solution Preparation: When dissolving the solid compound, add the solvent slowly to prevent splashing and keep containers covered.[2]
Disposal Plan
Proper disposal of all materials that have come into contact with this compound is critical to prevent environmental contamination and accidental exposure.
-
PPE Disposal: All disposable PPE, including gloves, coveralls, and shoe covers, should be carefully removed to avoid self-contamination and disposed of in the designated hazardous waste container immediately after use.[2]
-
Chemical Waste: Unused this compound and any solutions containing it must be disposed of as hazardous chemical waste according to local, state, and federal regulations.[6][7] Do not pour down the drain.[6]
-
Contaminated Materials: Any materials used for cleaning spills or decontaminating surfaces must also be disposed of as hazardous waste.[2]
Visualizing Safety Workflows
To ensure procedural clarity, the following diagrams illustrate key safety workflows for handling this compound.
Caption: Workflow for the correct sequence of donning and doffing Personal Protective Equipment.
Caption: Logical flow for the proper disposal of waste generated from handling this compound.
References
- 1. sst.semiconductor-digest.com [sst.semiconductor-digest.com]
- 2. benchchem.com [benchchem.com]
- 3. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 4. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 5. escopharma.com [escopharma.com]
- 6. cdp.dhs.gov [cdp.dhs.gov]
- 7. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
